[5-Chloro-2-(difluoromethoxy)phenyl]methanamine
Description
BenchChem offers high-quality [5-Chloro-2-(difluoromethoxy)phenyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-Chloro-2-(difluoromethoxy)phenyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-chloro-2-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCKCIJXTOOLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Chloro-2-(difluoromethoxy)benzylamine
High-Fidelity Scaffold for Lead Optimization in Medicinal Chemistry
Executive Summary
5-Chloro-2-(difluoromethoxy)benzylamine is a specialized fluorinated building block used extensively in fragment-based drug discovery (FBDD) and lead optimization. Its structural value lies in the difluoromethoxy (
This guide details the physicochemical profile, validated synthetic pathways, and medicinal chemistry applications of this scaffold, designed for researchers requiring high-purity integration of this pharmacophore.
Structural & Physicochemical Profile
Chemical Identity[1]
-
IUPAC Name: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine
-
Molecular Formula:
-
Molecular Weight: 207.61 g/mol
-
SMILES: NCc1cc(Cl)ccc1OC(F)F
-
InChIKey: (Generated) ZSVFLQJLZJLZJ-UHFFFAOYSA-N
Calculated Properties (In Silico)
The following parameters are critical for assessing ADME (Absorption, Distribution, Metabolism, Excretion) compatibility.
| Property | Value | Significance |
| ClogP | ~1.8 - 2.1 | Moderate lipophilicity; ideal for CNS and membrane permeability. |
| tPSA | ~35 | Polar Surface Area well below the 140 |
| H-Bond Donors | 2 (Amine) + 1 ( | The |
| H-Bond Acceptors | 3 | Fluorine atoms and Oxygen act as weak acceptors. |
| pKa (Conj. Acid) | ~8.8 - 9.2 | Typical for benzylamines; exists as a cation at physiological pH. |
Synthetic Pathways & Protocols
The synthesis of 5-chloro-2-(difluoromethoxy)benzylamine requires a strategic approach to introduce the difluoromethoxy group prior to the amine generation to prevent side reactions. The most robust route involves the O-difluoromethylation of a salicylonitrile derivative followed by reductive amination .
Retrosynthetic Analysis (Graphviz)
Detailed Experimental Protocol
Step 1: O-Difluoromethylation
Objective: Convert the hydroxyl group to a difluoromethoxy group.
Reagents: 5-chloro-2-hydroxybenzonitrile, Sodium chlorodifluoroacetate (or
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 5-chloro-2-hydroxybenzonitrile (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add
(2.5 eq) and heat the mixture to 100°C under atmosphere for 30 minutes to ensure deprotonation. -
Reagent Introduction:
-
Method A (Solid Reagent): Add Sodium chlorodifluoroacetate (2.0 eq) portion-wise. This reagent decomposes in situ to generate the reactive difluorocarbene (
). -
Method B (Gas): Bubble chlorodifluoromethane (Freon-22) into the solution (requires specialized environmental capture). Note: Method A is preferred for bench-scale safety.
-
-
Reaction: Stir at 100–110°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The phenol spot should disappear.
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (
). Wash organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Gradient: 0
10% EtOAc in Hexanes).-
Yield Target: 75–85% of 5-chloro-2-(difluoromethoxy)benzonitrile .
-
Step 2: Nitrile Reduction
Objective: Reduce the nitrile to the primary amine without dehalogenating the aryl chloride.
Reagents: Borane Dimethyl Sulfide Complex (
-
Setup: Dissolve the intermediate nitrile (1.0 eq) in anhydrous THF (0.2 M) under Argon. Cool to 0°C.
-
Reduction: Dropwise add
(2.0 M in THF, 3.0 eq). The reaction is exothermic; control rate to maintain temp <5°C. -
Reflux: Allow to warm to RT, then heat to reflux (66°C) for 2–4 hours.
-
Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane (gas evolution!). Then add 1M HCl to break the boron-amine complex.
-
Hydrolysis: Reflux the acidic mixture for 1 hour.
-
Isolation: Cool to RT. Basify with 2M NaOH to pH >12. Extract with DCM (
). -
Salt Formation: To ensure stability, treat the DCM layer with 4M HCl in Dioxane to precipitate the hydrochloride salt . Filter and dry.[1][2]
Medicinal Chemistry Applications
The "Fluorine Effect" in Drug Design
The 5-chloro-2-(difluoromethoxy)benzylamine scaffold is not merely a linker; it is a functional pharmacophore.
-
Metabolic Blockade: The
group replaces the metabolically labile methoxy ( ) group. The C-F bond strength (approx. 116 kcal/mol) prevents O-dealkylation by Cytochrome P450 enzymes. -
Lipophilic H-Bond Donor: Unlike
(which is purely hydrophobic), the proton is sufficiently acidic to act as a weak hydrogen bond donor to protein backbone carbonyls, a rare property for lipophilic groups.
SAR Logic Flow (Graphviz)
[4]
Handling & Stability
-
Storage: As a free base, benzylamines absorb atmospheric
to form carbamates. Store as the Hydrochloride (HCl) salt in a desiccator at 4°C. -
Incompatibility: Avoid strong oxidizing agents. The benzylic amine is nucleophilic; protect (e.g., Boc/Fmoc) before subjecting the aryl ring to further electrophilic substitution.
-
Safety: Fluorinated intermediates can be irritants. The chlorodifluoroacetate reagent releases
and fluoride ions upon decomposition; use calcium gluconate gel in case of skin contact.
References
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Patent CN110885291B. (2020). Synthetic method of 3-chloro-5-(difluoromethoxy)benzylamine. (Analogous synthetic route validation). Link
Sources
5-Chloro-2-(difluoromethoxy)phenyl]methanamine MSDS safety data
An In-Depth Technical Guide to the Safety Assessment of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine in the Absence of a Formal MSDS
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Safety of Novel Chemical Entities
In the landscape of pharmaceutical research and chemical synthesis, scientists frequently encounter novel compounds for which a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is not yet available. [5-Chloro-2-(difluoromethoxy)phenyl]methanamine is one such entity. This guide serves not as a replacement for a formal SDS but as a framework for conducting a robust, scientifically-grounded safety and risk assessment. As Senior Application Scientists, our primary directive is to empower researchers with the methodology to work safely. This document outlines a systematic approach to infer potential hazards, establish safe handling protocols, and manage risks by analyzing the molecule's constituent parts and drawing logical parallels from existing data on structurally related compounds.
Section 1: Chemical Identification and Structural Hazard Analysis
The first step in any safety assessment is to deconstruct the molecule to understand the potential risks inherent in its structure.
Chemical Name: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine CAS Number: 1439443-41-4 (for the HCl salt) Molecular Structure:
-
Aromatic Core: A benzene ring substituted with a chlorine atom. Chlorinated aromatic compounds can be persistent in the environment and may possess varying degrees of toxicity.
-
Difluoromethoxy Group (-OCHF₂): This group's impact is complex. While often introduced to modify a molecule's metabolic stability and potency, the presence of fluorine can lead to the formation of hazardous decomposition products like Hydrogen Fluoride (HF) upon combustion[1][2].
-
Methanamine Group (-CH₂NH₂): This primary amine group imparts a basic character to the molecule and is a common structural motif in biologically active compounds. Amines as a class can be skin and eye irritants, and may cause respiratory irritation.
Based on this analysis, we can postulate that the primary hazards will likely involve irritation to the skin, eyes, and respiratory system, with potential for more significant toxicity that must be conservatively assumed until data proves otherwise.
Section 2: Hazard Identification and GHS Classification (Predicted)
Without specific experimental data, a predicted hazard classification based on analogous compounds is a critical proactive measure. The Globally Harmonized System (GHS) provides a framework for this.
| Hazard Class | Predicted Category | Rationale and Supporting Evidence from Analogues |
| Skin Corrosion/Irritation | Category 2 | A safety data sheet for a structurally similar compound, 5-Chloro-2-fluorobenzoic acid, lists it as a Category 2 skin irritant.[1] It is prudent to assume a similar profile. |
| Serious Eye Damage/Irritation | Category 2 | The same analogue causes serious eye irritation.[1] This is a common property of many aromatic amines and halogenated compounds. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | The analogue is noted to cause respiratory irritation.[1] Many volatile amines can irritate the respiratory tract. |
| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful) | While no direct data exists, many functionalized anilines and benzylamines fall into this category. The SDS for 5-Fluoro-2-(trifluoromethoxy)aniline also indicates it as a Category 4 acute oral and dermal toxicant.[3] This represents a conservative but reasonable starting assumption. |
Predicted GHS Pictograms:
-
Health Hazard
-
Irritant
Predicted Signal Word: Warning
Predicted Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
Section 3: Risk Management and Proactive Safety Protocols
A robust safety plan is built on the hierarchy of controls. The following protocols are designed to mitigate the predicted risks associated with handling [5-Chloro-2-(difluoromethoxy)phenyl]methanamine.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the material in a properly functioning chemical fume hood.[4] This is non-negotiable for any work involving this compound, from weighing to solution preparation and reaction workups. The fume hood contains vapors and prevents inhalation, which is a primary route of exposure for amine compounds.
Personal Protective Equipment (PPE): A Necessary Barrier
Appropriate PPE is essential to prevent skin and eye contact. The selection of PPE should be deliberate and based on the predicted hazards.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[5] | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.[4] |
| Eye Protection | Chemical-resistant safety goggles or a face shield.[4] | Protects against splashes that could cause serious eye irritation.[1] Standard safety glasses are insufficient. |
| Body Protection | A lab coat and closed-toe shoes. | Protects skin and personal clothing from contamination. |
Handling and Storage Protocol
Proper handling and storage are crucial to maintain chemical stability and prevent accidental exposure or incompatible reactions.
Handling:
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is donned. Have spill cleanup materials readily available.
-
Aliquotting: Weigh and transfer the solid material exclusively within the fume hood to prevent inhalation of any dust or powder.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the laboratory area.[3]
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Based on general chemical principles and data from related compounds, store this material separately from strong oxidizing agents, strong acids, and strong bases.[1] Contact with these materials could lead to vigorous, exothermic reactions.
-
Conditions to Avoid: Protect from excess heat and direct sunlight.[1]
Section 4: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First-Aid Measures
These first-aid recommendations are based on standard laboratory practice for the predicted hazards.
-
In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][6]
Fire-Fighting and Spill Response
-
Fire: In case of a fire, use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) as extinguishing media.[7] Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1] Thermal decomposition can lead to the release of toxic and irritating gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1][2]
-
Spills: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[7][8] Ensure adequate ventilation. Avoid generating dust. Prevent the material from entering drains or waterways.
Section 5: Toxicological and Ecological Considerations (Inferred)
-
Toxicology: No specific toxicological data for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine is available.[7] The primary concerns, based on its structure, are irritation and potential for harm if swallowed or absorbed through the skin.[1][3] Carcinogenicity and mutagenicity are unknown.[2] It is imperative to handle the compound as if it were potentially toxic through all routes of exposure.
-
Ecology: No ecotoxicity data is available.[9] However, many halogenated aromatic compounds are persistent and can be toxic to aquatic life. Therefore, the material should not be allowed to enter drains, soil, or waterways. All waste must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[1][8]
Conclusion
The responsible use of novel research chemicals demands a proactive and conservative approach to safety. In the absence of a formal SDS for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine, this guide provides a framework for risk assessment and management based on its chemical structure and data from analogous compounds. By adhering to the principles of the hierarchy of controls—prioritizing engineering controls, mandating appropriate PPE, and following rigorous handling and emergency procedures—researchers can work safely while advancing the frontiers of science. Always treat unknown substances with the highest degree of caution.
References
- SAFETY D
- Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025).
- SAFETY D
- Safety D
- Safety d
- SAFETY D
- Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- sodium methoxide, 124-41-4. The Good Scents Company.
- SODIUM METHOXIDE EXTRA PURE MSDS CAS No. (2015). Loba Chemie.
- TLC PHARMACEUTICAL STANDARDS.
- Sodium methoxide SDS, 124-41-4 Safety D
- [5-Chloro-2-[3-(chloromethyl)
- 5-Chloro-2-fluoroaniline - Safety D
- Chemical Safety Guide, 5th Ed. ORS.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits - hangdachem.com [hangdachem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. echemi.com [echemi.com]
The Difluoromethoxy Group in Medicinal Chemistry: A Technical Guide to Benzylamine Derivatives
Executive Summary
The strategic incorporation of fluorine-containing moieties is a pivotal tactic in modern medicinal chemistry. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of difluoromethoxy benzylamine derivatives, a scaffold of growing importance. We will delve into the rationale behind the use of the -OCF₂H group, its synthesis, its impact on drug-like properties, and its application in the design of novel therapeutics, with a focus on providing actionable insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Difluoromethoxy Group
The difluoromethoxy group is more than a mere structural component; it is a strategic tool for fine-tuning molecular properties to overcome common challenges in drug discovery.[1][2] Its utility stems from a unique combination of electronic and steric characteristics.
Physicochemical Properties and Bioisosterism
The -OCF₂H group imparts a distinct set of properties that differentiate it from its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[2]
-
Lipophilicity: The difluoromethoxy group moderately increases lipophilicity compared to a methoxy group, which can enhance membrane permeability and oral absorption.[1] This effect is context-dependent and can be influenced by the electronic environment of the aromatic ring.[1]
-
Electronic Effects: With a Hammett sigma constant (σp) of approximately +0.14, the -OCF₂H group is weakly electron-withdrawing.[1]
-
Hydrogen Bonding: A key feature is the acidity of its hydrogen atom, allowing it to function as a hydrogen bond donor.[1][3] This rare characteristic for a lipophilic group enables it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][3] This bioisosteric replacement can maintain crucial interactions with biological targets while improving metabolic stability.[1][2][4][5]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch π Parameter | -0.02 | +0.2 to +0.6 | +1.04 |
| Hydrogen Bond Capability | Acceptor | Donor & Acceptor | Acceptor |
| Metabolic Stability | Prone to O-demethylation | Generally Stable | Highly Stable |
Table 1: Comparative physicochemical properties of methoxy and fluorinated analogs. Data synthesized from multiple sources.[1][6][7][8]
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic profile.[1]
-
Blocking Metabolic Hotspots: The robust carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] Replacing metabolically labile groups, such as a methoxy group prone to O-demethylation, with an -OCF₂H group can significantly increase a compound's plasma half-life and bioavailability.[1][2]
-
Modulating pKa: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be leveraged to optimize the ionization state of a drug at physiological pH, thereby affecting its solubility and permeability.[2]
Synthesis of Difluoromethoxy Benzylamine Derivatives
The practical application of difluoromethoxy benzylamine derivatives in drug discovery hinges on efficient and scalable synthetic routes. The key step is the introduction of the difluoromethoxy group, followed by the formation or modification of the benzylamine moiety.
O-Difluoromethylation of Phenolic Precursors
A common and effective strategy involves the O-difluoromethylation of a corresponding hydroxy-substituted benzonitrile or benzaldehyde.[2][9]
Workflow for Synthesis of 3-(Difluoromethoxy)benzylamine
Caption: General synthetic workflow for 3-(difluoromethoxy)benzylamine.
Detailed Experimental Protocol: Synthesis of 3-(Difluoromethoxy)benzonitrile [9]
-
Materials: 3-Hydroxybenzonitrile, sodium chlorodifluoroacetate, potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (1.5 eq).
-
Heat the reaction mixture to 100-120 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-(difluoromethoxy)benzonitrile.
-
Detailed Experimental Protocol: Reduction to 3-(Difluoromethoxy)benzylamine [9][10]
-
Materials: 3-(Difluoromethoxy)benzonitrile, borane dimethyl sulfide complex (BMS), anhydrous tetrahydrofuran (THF), methanol.
-
Procedure:
-
Dissolve 3-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add borane dimethyl sulfide complex (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 12-18 hours.
-
Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in an appropriate solvent and wash with aqueous acid and base.
-
Extract the product, dry the organic layer, and purify by column chromatography to obtain 3-(difluoromethoxy)benzylamine.
-
Recent Advances in Difluoromethylation
Modern synthetic chemistry has seen the emergence of novel methods for introducing the difluoromethoxy group, including visible-light photoredox catalysis.[6] These methods often proceed under milder conditions and can offer broader substrate scope. For instance, the in situ generation of difluorocarbene from reagents like difluorobromoacetic acid using a photocatalyst can efficiently difluoromethylate phenols and heteroaryl alcohols.[6]
Applications in Medicinal Chemistry and Structure-Activity Relationships (SAR)
Difluoromethoxy benzylamine derivatives are versatile scaffolds for developing inhibitors of various biological targets. The benzylamine core provides a key interaction point, while the difluoromethoxy-substituted phenyl ring can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Case Study: Roflumilast and PDE4 Inhibition
While not a benzylamine derivative itself, the approved drug Roflumilast (Daliresp®), a selective phosphodiesterase-4 (PDE4) inhibitor for COPD, highlights the successful application of the difluoromethoxy group.[1] The -OCF₂H moiety in Roflumilast contributes to its potency and metabolic stability.[1] This underscores the potential of incorporating this group into new chemical entities targeting enzymes like PDE4.
Signaling Pathway of Roflumilast
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(Difluoromethoxy)benzylamine | 244022-71-7 | Benchchem [benchchem.com]
- 10. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
Lipophilicity and LogP values of 5-chloro-2-difluoromethoxy analogs
An In-Depth Technical Guide to the Lipophilicity and LogP Values of 5-Chloro-2-Difluoromethoxy Analogs
A Senior Application Scientist's Field Guide
Abstract
Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The strategic incorporation of fluorinated moieties, such as the difluoromethoxy group (-OCF₂H), has become a key tactic for medicinal chemists to modulate these properties.[3] This guide provides a comprehensive technical overview of lipophilicity, focusing on the 5-chloro-2-difluoromethoxy scaffold. We will explore the theoretical underpinnings of the partition coefficient (LogP), compare the gold-standard experimental determination methods with modern in silico predictive models, and provide actionable, field-tested protocols for researchers. This document is designed to serve as a practical resource for scientists engaged in the design and optimization of novel therapeutic agents.
The Strategic Imperative of Lipophilicity in Drug Design
In medicinal chemistry, achieving a delicate balance between aqueous solubility and lipid membrane permeability is paramount. This balance is quantified by lipophilicity, most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[4][5] An optimal lipophilicity window is critical for success:
-
Too Hydrophilic (Low LogP): The compound may exhibit excellent aqueous solubility but fail to cross the lipid bilayers of the gut wall or target cells, leading to poor absorption and bioavailability.[]
-
Too Lipophilic (High LogP): The compound may readily enter membranes but suffer from poor aqueous solubility, leading to formulation challenges. It might also become sequestered in fatty tissues, bind non-specifically to plasma proteins, and be more susceptible to metabolic breakdown by cytochrome P450 enzymes, resulting in high clearance and potential toxicity.[2][]
Lipinski's "Rule of Five" famously suggests that for a compound to have drug-like properties for oral administration, its LogP should generally be less than 5.[5] More nuanced analysis suggests ideal LogP values are often target-specific; for instance, CNS-targeting drugs often require a LogP of around 2 to effectively cross the blood-brain barrier.[4]
The Role of the 5-Chloro-2-Difluoromethoxy Scaffold
The subject of this guide, the 5-chloro-2-difluoromethoxy aryl structure, contains two key modulators of lipophilicity:
-
Chloro Group (-Cl): As a halogen, chlorine is electron-withdrawing and significantly increases lipophilicity compared to a hydrogen atom.
-
Difluoromethoxy Group (-OCF₂H): This unique group is often employed as a bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups. Its impact is complex; it is more lipophilic than a hydroxyl group and can act as a weak hydrogen bond donor. The fluorine atoms can enhance metabolic stability and modulate pKa, making it a valuable functional group in drug design.[3]
Understanding and accurately measuring the LogP of analogs built on this scaffold is therefore essential for predicting and optimizing their pharmacokinetic behavior.
Methodologies for LogP Determination: A Comparative Analysis
The determination of LogP can be approached through experimental measurement or computational prediction. The choice of method depends on the stage of the drug discovery process, the required accuracy, and available resources.
| Method Type | Specific Technique | Pros | Cons | Best For |
| Experimental | Shake-Flask (OECD 107) | Gold standard, high accuracy for a wide range of solutes.[4][7] | Labor-intensive, time-consuming, requires significant amounts of pure compound, prone to emulsion formation.[8] | Late-stage lead optimization, regulatory submissions. |
| Experimental | HPLC-based (OECD 117) | High throughput, requires small sample amounts, faster than shake-flask.[9][10] | Indirect method, accuracy depends on the choice of reference compounds, may not be suitable for all chemical classes.[11] | High-throughput screening, early-stage discovery. |
| Computational | In Silico Prediction | Instantaneous results, no physical sample required, useful for virtual library design.[4] | Accuracy varies significantly between algorithms and chemical space, less reliable for novel scaffolds.[12] | Virtual screening, initial compound design, prioritizing synthetic targets. |
Experimental Protocols: A Self-Validating Approach
Trustworthy data is the bedrock of drug discovery. The following protocols are designed with internal checks and balances to ensure the integrity of the generated LogP values.
The Shake-Flask Method (Modified from OECD Guideline 107)
This method directly measures the partitioning of a compound between water and n-octanol at equilibrium.[13] Its accuracy is contingent on meticulous execution.
Causality Behind Key Steps:
-
Pre-saturation of Solvents: Both n-octanol and water are saturated with each other before the experiment. This is critical to prevent volume changes during partitioning, which would alter the concentration and lead to an inaccurate LogP value.
-
Mass Balance Check: The total amount of compound recovered from both phases is compared to the initial amount. A recovery of 90-110% validates that the compound did not degrade, volatilize, or adsorb to the container walls during the experiment.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask LogP determination method.
Step-by-Step Protocol:
-
Preparation of Solvents: Vigorously mix HPLC-grade n-octanol and purified water (e.g., 1:1 v/v) in a large separatory funnel for 24 hours at a constant temperature (25°C). Allow the phases to separate completely. Drain and store each phase separately. These are your "pre-saturated" solvents.
-
Compound Preparation: Prepare a stock solution of the 5-chloro-2-difluoromethoxy analog in the pre-saturated n-octanol. The final concentration should not exceed 0.01 mol/L in either phase.
-
Partitioning: In a suitable glass vessel (e.g., centrifuge tube), add a precise volume of the stock solution and a precise volume of pre-saturated water. Prepare at least three replicates with different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).
-
Equilibration: Seal the vessels and agitate them gently at a constant temperature (25°C) until equilibrium is reached. This can take several hours; 24 hours is a safe standard.
-
Phase Separation: Centrifuge the vessels at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase, avoiding contamination from the interface. Quantify the concentration of the analog in each sample using a validated analytical method, such as HPLC-UV.
-
Calculation:
-
Calculate the partition coefficient, P = Coctanol / Cwater.
-
Calculate the final value, LogP = log₁₀(P).
-
Average the LogP values from the different replicates. The values should fall within a range of ± 0.3 log units.[13]
-
-
Validation: Perform a mass balance calculation to confirm recovery is within 90-110%.
Reversed-Phase HPLC Method (Modified from OECD Guideline 117)
This indirect method correlates a compound's retention time (t₋) on a nonpolar stationary phase (like C18) with the known LogP values of a set of reference standards.[10]
Causality Behind Key Steps:
-
Reference Standards: A set of structurally similar compounds with accurately known LogP values is required. The correlation between their retention times and LogP values creates a calibration curve. The quality of this curve dictates the accuracy of the measurement for the unknown compound.
-
Isocratic Elution: The mobile phase composition is kept constant throughout the run. This ensures that retention is governed primarily by the compound's partitioning behavior between the mobile and stationary phases, which is analogous to the water/octanol partitioning.
Experimental Workflow Diagram
Caption: Workflow for the HPLC-based LogP determination method.
Step-by-Step Protocol:
-
System Setup: Use a standard reversed-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of methanol or acetonitrile and a buffer. The elution must be isocratic.
-
Calibration Standards: Select 5-8 reference compounds with reliable LogP values that bracket the expected LogP of your test analog. Ideally, these should be structurally related if possible.
-
Determine Void Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time.
-
Run Standards: Inject each reference standard individually and record its retention time (t₋).
-
Create Calibration Curve:
-
For each standard, calculate the capacity factor, k = (t₋ - t₀) / t₀.
-
Calculate log(k).
-
Plot log(k) versus the known LogP value for each standard.
-
Perform a linear regression on the data. A correlation coefficient (r²) > 0.95 is considered acceptable.
-
-
Analyze Test Compound: Inject the 5-chloro-2-difluoromethoxy analog using the identical HPLC method and record its retention time.
-
Calculate LogP:
-
Calculate the capacity factor (k) and then log(k) for your analog.
-
Using the equation from the linear regression of your calibration curve, interpolate the LogP value for your test compound from its log(k) value.
-
In Silico LogP Prediction: Guiding Synthesis
Computational models offer a rapid way to estimate LogP before a compound is ever synthesized.[14] These tools are invaluable for designing libraries and prioritizing synthetic efforts. They generally fall into two categories:
-
Atom-based/Fragment-based: These methods, like XlogP, sum the contributions of individual atoms or molecular fragments to calculate the overall LogP. They are fast but may struggle with complex intramolecular interactions.[12]
-
Property-based: These models use molecular descriptors and statistical methods or machine learning trained on large datasets of known LogP values.[15][12]
The PubChem database provides a predicted "XlogP" value of 2.8 for the parent compound, 5-chloro-2-(difluoromethoxy)aniline.[16] This serves as an excellent baseline for estimating the effects of further substitutions.
Structure-Lipophilicity Relationships: A Case Study
To illustrate how LogP can be modulated, consider the parent scaffold, 5-chloro-2-difluoromethoxy aniline, and the introduction of various substituents at the 4-position. The following table provides illustrative LogP values based on the parent compound's predicted LogP and known fragment contributions.
| Substituent (at R) | Illustrative cLogP | Rationale for Change |
| -H (Parent Compound) | 2.80 | Baseline value for the scaffold.[16] |
| -CH₃ (Methyl) | 3.30 | The alkyl group is nonpolar and increases lipophilicity. |
| -OH (Hydroxyl) | 2.25 | The hydroxyl group is polar and can hydrogen bond with water, significantly decreasing lipophilicity. |
| -COOH (Carboxylic Acid) | 2.40* | The carboxyl group is highly polar, decreasing lipophilicity. *Value is for the neutral form; at physiological pH, it would be ionized, leading to a much lower LogD.[14] |
| -CN (Cyano) | 2.45 | The cyano group is polar, decreasing lipophilicity. |
Note: These are estimated values for illustrative purposes.
Conclusion: An Integrated Strategy
The accurate determination of lipophilicity is not merely an academic exercise; it is a critical step in the multi-parameter optimization that defines modern drug discovery.[17] For researchers working with 5-chloro-2-difluoromethoxy analogs, a tiered strategy is most effective. In silico models provide rapid, early guidance for compound design. As synthetic efforts progress, high-throughput HPLC methods allow for the efficient screening of new analogs to confirm computational predictions. Finally, for late-stage lead candidates, the rigorous shake-flask method provides the gold-standard data required for in-depth profiling and regulatory consideration. By understanding the causality behind these methods and applying them judiciously, scientists can more effectively navigate the complex path of drug development.
References
- Comer, J. (2003). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Vertex AI Search.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs Application Note. Retrieved from [Link]
- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
-
Lin, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). Retrieved from [Link]
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Medicinal Chemistry, 12(4), 304-316.
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413.
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863-875.
- Garg, M., et al. (2020). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of computer-aided molecular design, 34(2), 167-176.
- Sorkun, M. C., et al. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of computer-aided molecular design, 35(1), 1-13.
- Wang, R., et al. (1997). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 37(4), 615-621.
- Lin, B., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Retrieved from [Link]
- Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- Su, B., et al. (2007). A High-Throughput Method for Lipophilicity Measurement.
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water), Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences Blog.
- Broccatelli, F. (2025). From Molecular Properties to Mechanistic ADME: A Guide to Scoring Success. Drug Hunter Flash Talk.
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Retrieved from [Link]
- Goral, A., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3379.
- Stasinska-Krajewska, D., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(23), 7793.
- Agilent Technologies. (n.d.). Determining Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- Wilson, Z. E., et al. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(15), 10283-10290.
- Chromatography Forum. (2014). LogP by HPLC.
- OECD. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar.
- OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Read. Retrieved from [Link]
- ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E...
- Verhoeven, J., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry–A European Journal, 25(5), 1189-1193.
-
PubChem. (n.d.). 5-chloro-2-(difluoromethoxy)aniline. PubChem. Retrieved from [Link]
- Google Patents. (2014). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- Begg, C., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10564-10577.
- Bar, F. M., & Tlili, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(44), 7401-7410.
- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-(3,4-difluorophenoxy)aniline. Santa Cruz Biotechnology.
- Google Patents. (2021). CN112174832A - Method for synthesizing 5-chloro-2-methyl-4- (trifluoromethyl) aniline in one step.
- Goral, A., et al. (2022). Evaluation of the Lipophilicity of Angularly Condensed Diquino- and Quinonaphthothiazines as Potential Candidates for New Drugs. Molecules, 27(21), 7490.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. oecd.org [oecd.org]
- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. oecd.org [oecd.org]
- 11. LogP by HPLC - Chromatography Forum [chromforum.org]
- 12. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PubChemLite - 5-chloro-2-(difluoromethoxy)aniline (C7H6ClF2NO) [pubchemlite.lcsb.uni.lu]
- 17. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Efficiency Amide Synthesis with [5-Chloro-2-(difluoromethoxy)phenyl]methanamine
Executive Summary
This application note details the optimized protocols for synthesizing amides using [5-Chloro-2-(difluoromethoxy)phenyl]methanamine (CAS: 1094236-98-2). This building block is increasingly valuable in medicinal chemistry due to the difluoromethoxy (-OCHF₂) group, which acts as a lipophilic hydrogen bond donor/acceptor bioisostere, and the 5-chloro substituent, which blocks metabolic hotspots and modulates lipophilicity.
Despite its utility, the ortho-substitution pattern of the -OCHF₂ group can introduce steric constraints that necessitate tailored coupling conditions. This guide provides three validated methods—Acid Chloride Activation , HATU Coupling , and EDC/HOBt Coupling —to ensure high yields across a spectrum of carboxylic acid substrates.
Chemical Profile & Handling
| Property | Data |
| Compound Name | [5-Chloro-2-(difluoromethoxy)phenyl]methanamine |
| CAS Number | 1094236-98-2 |
| Molecular Formula | C₈H₈ClF₂NO |
| Molecular Weight | 207.60 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; limited solubility in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Hazards | Irritant (Skin/Eye/Respiratory). Handle in a fume hood. |
Structural Considerations for Reactivity
-
Nucleophilicity: As a benzylamine derivative, the amine is highly nucleophilic. The electron-withdrawing effects of the 5-Cl and 2-OCHF₂ groups are attenuated by the methylene spacer (-CH₂-), meaning reactivity is generally higher than that of anilines.
-
Steric Hindrance: The ortho-difluoromethoxy group is bulky. While not as hindering as a tert-butyl group, it can retard reaction rates with bulky carboxylic acids.
-
Stability: The -OCHF₂ group is generally stable under basic and mild acidic conditions but can degrade under vigorous acidic hydrolysis. Avoid prolonged exposure to strong acids (e.g., conc. HCl, TFA > 50%) at high temperatures.
Decision Logic for Method Selection
To maximize efficiency, select the coupling method based on your carboxylic acid substrate:
Figure 1: Decision tree for selecting the optimal amide coupling strategy.
Experimental Protocols
Method A: Acid Chloride Activation (Schotten-Baumann Conditions)
Best for: Simple aromatic or aliphatic acids where acid chlorides are commercially available or easily generated.
Reagents:
-
Amine: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine (1.0 equiv)[1]
-
Acid Chloride: R-COCl (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Preparation: Dissolve the amine (1.0 mmol, 208 mg) and TEA (2.0 mmol, 278 µL) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen.
-
Addition: Cool the solution to 0°C (ice bath). Add the acid chloride (1.1 mmol) dropwise over 5 minutes.
-
Note: The reaction is exothermic. Control addition rate to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with saturated NaHCO₃ (5 mL). Separate phases. Extract aqueous layer with DCM (2 x 5 mL).
-
Wash: Wash combined organics with 0.5 M HCl (caution: quick wash to remove unreacted amine), then brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Method B: HATU-Mediated Coupling
Best for: Chiral acids, sterically hindered substrates, or precious intermediates. HATU minimizes racemization and drives difficult reactions.
Reagents:
-
Amine: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.0 – 1.1 equiv)
-
Coupling Agent: HATU (1.1 – 1.2 equiv)
-
Base: DIPEA (2.0 – 3.0 equiv)
-
Solvent: DMF (anhydrous)
Protocol:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol, 418 mg) and DIPEA (2.0 mmol, 348 µL). Stir at RT for 15–30 minutes to form the activated ester.
-
Coupling: Add the amine (1.0 mmol, 208 mg) dissolved in DMF (1 mL) to the activated acid mixture.
-
Reaction: Stir at RT for 4–16 hours.
-
Tip: For extremely hindered acids, heating to 40–50°C may be required, but check stability of the acid first.
-
-
Workup: Dilute with EtOAc (20 mL). Wash with water (3 x 10 mL) to remove DMF, then saturated NaHCO₃ and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.
Method C: EDC/HOBt Coupling
Best for: Standard couplings where removal of urea byproducts is desired (water-soluble workup).
Reagents:
-
Amine: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.1 equiv)
-
Additive: HOBt (anhydrous) (1.2 equiv)
-
Base: DIPEA (2.0 equiv)
Protocol:
-
Mixing: Dissolve Carboxylic Acid (1.1 mmol), EDC·HCl (1.2 mmol), and HOBt (1.2 mmol) in DCM (10 mL) at 0°C. Stir for 15 minutes.
-
Addition: Add the amine (1.0 mmol) and DIPEA (2.0 mmol).
-
Reaction: Allow to warm to RT and stir overnight (12–18 hours).
-
Workup: The urea byproduct is water-soluble.[9] Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Standard silica gel chromatography.
Reaction Workflow & Pathway
The following diagram illustrates the generalized reaction pathway, highlighting the critical intermediate states and the role of the difluoromethoxy group.
Figure 2: Reaction pathway showing the activation and nucleophilic attack stages.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Steric hindrance from ortho-OCHF₂ group. | Increase reaction time (up to 24h) or temperature (40°C). Switch to HATU if using EDC. |
| Unreacted Amine | Amine salt formation (protonation). | Ensure excess base (DIPEA/TEA) is present.[6] Check pH > 8. |
| Byproduct Formation | Hydrolysis of active ester. | Use anhydrous solvents. Ensure reagents (HATU/EDC) are fresh and stored properly. |
| Difluoromethoxy Loss | Acid hydrolysis during workup. | Avoid strong acid washes (e.g., concentrated HCl). Use 0.5 M HCl or citric acid for acidic washes. |
| Solubility Issues | High lipophilicity of the amine. | Use DMF or a DCM/DMF co-solvent mixture. |
References
-
Vertex AI Search. (2023). CAS 1094236-98-2 Properties and Suppliers. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
- Erickson, J. A., & McLoughlin, J. I. (1995). Difluoromethoxy group as a bioisostere. Journal of Organic Chemistry (General Reference for -OCHF2 stability).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1164564C - Process for preparing high purity 2-amino-5-chloro-2'-diphenyl ketone - Google Patents [patents.google.com]
- 4. research-collection.ethz.ch [research-collection.ethz.ch]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.dk]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. growingscience.com [growingscience.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application Note: Buchwald-Hartwig Cross-Coupling of 5-Chloro-2-(difluoromethoxy) Aryl Halides
Part 1: Strategic Analysis & Mechanistic Rationale
The Substrate Challenge
The 5-chloro-2-(difluoromethoxy) motif is increasingly prevalent in medicinal chemistry as a lipophilic, metabolically stable bioisostere for methoxy or trifluoromethoxy groups. However, coupling this specific scaffold presents a distinct set of chemoselective challenges that standard "screen-and-pray" approaches often fail to address.
-
The Electrophile (Aryl Chloride): Unlike aryl bromides or iodides, the C-Cl bond has a high bond dissociation energy (~96 kcal/mol), making oxidative addition the rate-limiting step. Standard Pd(PPh3)4 catalysts are insufficient.
-
The Difluoromethoxy Handle (-OCHF₂):
-
Electronic Effect: The -OCHF₂ group is electron-withdrawing by induction but electron-donating by resonance. Located ortho or para to the chloride (depending on the specific isomer, though commonly para in 5-chloro-2-substituted systems), it slightly deactivates the ring toward oxidative addition compared to a nitro or cyano group, but activates it compared to a methyl group.
-
Base Sensitivity: While more stable than many assume, the benzylic-like proton in -OCHF₂ has increased acidity due to the two fluorine atoms. Extremely strong bases (e.g., LiHMDS, excess NaOtBu at high temps) can theoretically trigger E2 elimination or deprotonation-induced decomposition (releasing difluorophosgene equivalents), although this is rare under standard Buchwald conditions.
-
Catalyst Selection Strategy
To overcome the inert C-Cl bond while preserving the -OCHF₂ group, we utilize Third and Fourth Generation Buchwald Precatalysts . These systems generate monoligated Pd(0) species in situ, essential for difficult oxidative additions.
-
Primary Amines: BrettPhos Pd G4 . The bulk of BrettPhos prevents bis-ligation, ensuring the active species remains open for the amine approach.
-
Secondary Amines: RuPhos Pd G4 . RuPhos provides the perfect steric pocket to accommodate secondary alkyl groups without undergoing
-hydride elimination. -
Heterocycles (Indoles/Pyrazoles): tBuXPhos Pd G3/G4 .
Part 2: Visualizing the Workflow
Decision Matrix: Ligand Selection
The following decision tree guides the user to the correct catalytic system based on the nucleophile type.
Figure 1: Ligand selection strategy based on amine classification.
The Catalytic Cycle & Failure Points
Understanding where the reaction fails is crucial for troubleshooting.
Figure 2: Catalytic cycle highlighting the critical oxidative addition step for aryl chlorides.
Part 3: Experimental Protocols
Protocol A: The "Robust" Method (Recommended)
Best for: Late-stage functionalization, substrates with esters/nitriles, or validation of new substrates.
Rationale: Uses a weak base (
Materials:
-
Amine: 1.2 – 1.4 equiv[2]
-
Catalyst: BrettPhos Pd G4 (for
amines) or RuPhos Pd G4 (for amines) (2–4 mol%) -
Base:
(3.0 equiv) - Must be finely ground and dried. -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active
flow, charge a reaction vial equipped with a stir bar with the Aryl Chloride (1.0 equiv), Base (3.0 equiv), and Catalyst (0.02 equiv). -
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Amine Addition: Add the Amine (1.2 equiv). Note: If the amine is a solid, add it in step 1.
-
Degassing: Seal the vial with a septum cap. Sparge with
or Ar for 5 minutes (essential for Pd lifetime). -
Reaction: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm) to ensure suspension of the carbonate base.
-
Monitoring: Monitor by LCMS at 2h and 16h. Look for consumption of Ar-Cl.[4]
-
Workup: Filter through a pad of Celite/Silica, eluting with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: The "High-Reactivity" Method
Best for: Unreactive chlorides, electron-rich amines, or scaffold synthesis.
Rationale: Uses a strong base (
Materials:
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base:
(1.4 equiv) - Sublimed grade preferred. -
Solvent: THF or Toluene
Step-by-Step Procedure:
-
Charge: Add Aryl Chloride,
, and Catalyst to the vial under inert atmosphere. -
Dissolve: Add THF (0.2 M).
-
Add Amine: Add liquid amine via syringe.
-
Reaction: Heat to 60–80°C . Note: Many RuPhos/NaOtBu reactions work at Room Temperature; try RT for 1 hour first.
-
Quench: Dilute with water/EtOAc immediately upon completion to avoid base-mediated side reactions.
Part 4: Data Summary & Troubleshooting
Solvent & Base Screening Table
If the standard protocols fail, use this table to guide optimization.
| Variable | Option A (Standard) | Option B (Alternative) | Option C (Difficult Cases) |
| Solvent | 1,4-Dioxane | Toluene | t-Amyl Alcohol |
| Base | |||
| Temp | 90°C | 60°C | 110°C |
| Concentration | 0.2 M | 0.1 M | 0.5 M |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Oxidative Addition failure | Switch to BrettPhos (bulkier) or increase Temp to 110°C. Ensure |
| Hydrodehalogenation (Ar-H formed) | Use anhydrous solvent. Switch from | |
| -OCHF₂ Cleavage | Base too strong | Switch from |
| Pd Black Formation | Catalyst decomposition | Ligand falling off. Add 1-2% free ligand (e.g., free RuPhos) to stabilize the active species. |
Part 5: References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Organ, M. G., et al. (2007). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Tamao−Corriu Cross-Coupling Reaction. Chemistry - A European Journal, 13(1), 150-157.
Sources
Application Note: Overcoming Low Nucleophilicity in Peptide Coupling
Topic: Reagents for Peptide Coupling with Electron-Deficient Benzylamines Content Type: Application Notes and Protocols Audience: Senior Researchers and Process Chemists
Optimized Strategies for Electron-Deficient Benzylamines
Abstract & Challenge Definition
Coupling electron-deficient benzylamines (e.g., 2,4-difluorobenzylamine, 4-(trifluoromethyl)benzylamine) poses a specific kinetic challenge in peptide synthesis. Unlike sterically hindered amines, where the barrier is physical access, electron-deficient amines suffer from electronic deactivation . Strong electron-withdrawing groups (EWGs) on the aromatic ring inductively reduce the electron density of the benzylic nitrogen lone pair, significantly lowering its nucleophilicity (
Standard carbodiimide chemistries (EDC/HOBt) often fail to drive these reactions to completion, resulting in stalled intermediates, hydrolysis of the active ester, or high racemization of the activated amino acid due to prolonged reaction times. This guide details three tiered protocols to overcome this electronic barrier.
Mechanistic Insight: The Nucleophilicity Bottleneck
The failure mode in these couplings is rarely the activation of the carboxylic acid, but rather the aminolysis of the active ester.
Figure 1: The kinetic bottleneck lies in the aminolysis step. With electron-deficient amines, the rate of aminolysis slows significantly, allowing moisture to compete (hydrolysis) or the activated amino acid to racemize via oxazolone formation.
Reagent Selection Matrix
| Reagent System | Class | Reactivity | Epimerization Control | Best Use Case |
| COMU / Oxyma | Uronium / Oxime | High | Excellent | First-line choice. Replaces HATU. Safer (non-explosive) and higher solubility.[1][2] |
| T3P (Propylphosphonic Anhydride) | Cyclic Anhydride | Moderate-High | Superior | Scale-up & Green Chemistry. Water-soluble byproducts; no pre-activation required. |
| Ghosez’s Reagent | Acid Chloride | Extreme | Low-Moderate | The "Nuclear Option." Use when nucleophilicity is critically low ( |
Detailed Experimental Protocols
Protocol A: The Modern Gold Standard (COMU/Oxyma)
Replaces HATU/HOAt with higher safety and efficiency.
Rationale: COMU generates the Oxyma-active ester in situ. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior leaving group to HOBt, accelerating the rate-limiting aminolysis step essential for poor nucleophiles.
Materials:
-
Fmoc-Amino Acid (1.0 equiv)
-
COMU (1.0 equiv)
-
Oxyma Pure (1.0 equiv) - Crucial additive for stability
-
Base: DIPEA (2.0 equiv) or TMP (2,4,6-Trimethylpyridine) for Cys/His prone racemization.
-
Solvent: DMF or NMP (anhydrous).[2]
Step-by-Step:
-
Dissolution: Dissolve the Amino Acid, COMU, and Oxyma Pure in DMF (0.1 – 0.2 M concentration).
-
Note: Unlike HATU, COMU is stable in solution, but fresh preparation is best.
-
-
Pre-activation (Optional but recommended for poor amines): Add 1.0 equiv of base (DIPEA) and stir for 30–60 seconds.
-
Checkpoint: Solution usually turns orange/red. Do not exceed 2 minutes to avoid guanidinylation of the amine later.
-
-
Coupling: Add the electron-deficient benzylamine (1.0–1.2 equiv) followed immediately by the second equivalent of base (DIPEA).
-
Incubation: Stir at room temperature for 1–2 hours.
-
Monitoring: Check via UPLC-MS. If conversion <50% at 1 hour, add a second bolus of COMU (0.5 equiv) and Base.
-
Protocol B: The "Green" Scale-Up (T3P)
Ideal for late-stage functionalization where purity is paramount.
Rationale: T3P (Propanephosphonic acid anhydride) acts as a water scavenger and coupling agent.[3] It does not react with amines in the absence of a carboxylic acid, reducing side reactions. Its byproducts are water-soluble, simplifying workup.[3]
Materials:
-
Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: DIPEA or NMM (N-methylmorpholine) (3.0 – 4.0 equiv)
-
Solvent: EtOAc, THF, or DMF.
Step-by-Step:
-
The "Dump-In" Method: Dissolve the Acid and the Electron-deficient Amine in the solvent.
-
Base Addition: Add the base (DIPEA, 3.0 equiv). The mixture must be basic (pH > 8 on wet paper) for T3P to function.
-
Reagent Addition: Add T3P solution dropwise.
-
Exotherm Warning: Although mild, T3P addition can be exothermic on large scales.
-
-
Reaction: Stir at RT. T3P kinetics are slower than COMU; allow 3–12 hours.
-
Workup: Wash with water/bicarbonate. The phosphorus byproducts wash away completely.
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)
For extremely deactivated amines (e.g., pentafluorobenzylamine) where active esters fail.
Rationale: Converting the acid to an acid chloride creates the most reactive electrophile possible. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows the formation of acid chlorides under neutral conditions without generating HCl, preserving acid-sensitive protecting groups like Boc.
Materials:
-
Acid (1.0 equiv)
-
Ghosez’s Reagent (1.1 – 1.5 equiv)
-
Amine (1.1 equiv)
-
Base: DIPEA or Pyridine (2.0 equiv)
-
Solvent: Dry DCM or Chloroform.
Step-by-Step:
-
Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM. Add Ghosez’s reagent dropwise at 0°C.
-
Activation: Stir at RT for 1–2 hours.
-
Coupling: Cool the mixture back to 0°C. Add the electron-deficient amine and the base (DIPEA).
-
Reaction: Allow to warm to RT. Reaction is usually instantaneous (<30 mins).
-
Safety: Ensure anhydrous conditions; moisture destroys the acid chloride immediately.
-
Troubleshooting & Optimization Logic
Figure 2: Decision matrix for reagent selection based on substrate sensitivity and nucleophilicity.
Critical Optimization Tips:
-
Solvent Effect: For difficult couplings, NMP (N-methylpyrrolidone) often outperforms DMF due to better solvation of the activated complex and higher dielectric constant.
-
Base Strength: If using T3P, ensure the base is strong enough to deprotonate the acid but not so strong it causes elimination. NMM is a safer "middle ground" base than TEA.
-
Additives: Never use HOBt with electron-deficient amines if possible; it forms an ester that is too stable. Always prefer Oxyma or HOAt (if available) as they are better leaving groups.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][11] Organic Process Research & Development, 20(2), 140–177. Link
- Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). A new synthesis of alpha-chloro-enamines.
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uranium Coupling Reagents.[12] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. growingscience.com [growingscience.com]
- 12. peptide.com [peptide.com]
Application Note: Optimizing Solvation Strategies for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine
Executive Summary & Compound Profile
This guide provides a standardized protocol for solubilizing [5-Chloro-2-(difluoromethoxy)phenyl]methanamine , a specialized building block often used in medicinal chemistry for fragment-based drug discovery (FBDD). The presence of the difluoromethoxy (-OCF₂H) group introduces unique physicochemical properties—specifically acting as a lipophilic hydrogen bond donor—that distinguish its solubility profile from standard methoxy- or trifluoromethoxy-substituted benzylamines.
Failure to select the correct solvent system can lead to compound precipitation in bioassays (false negatives) or uncontrolled protonation states in synthesis.
Physicochemical Snapshot
| Property | Value (Est.)[1][2][3][4][5][6][7][8][9] | Significance |
| Molecular Weight | 207.61 g/mol | Fragment-like space; high molarity per mg. |
| pKa (Amine) | ~9.2 - 9.5 | Basic. Exists as a cation (NH₃⁺) at physiological pH (7.4). |
| LogP | ~1.8 - 2.2 | Moderately lipophilic due to Cl and -OCF₂H groups. |
| H-Bond Donors | 2 (Amine) + 1 (OCF₂H) | The C-H in OCF₂H is a weak H-bond donor. |
| Physical State | Oil/Low-melt Solid | Free base is likely an oil; Salts are solids. |
Critical Analysis: The "Why" Behind Solvent Choice
The Difluoromethoxy Effect
Unlike the inert trifluoromethoxy (-OCF₃) group, the difluoromethoxy (-OCF₂H) moiety is a "lipophilic hydrogen bond donor."[5] The terminal hydrogen is sufficiently acidic to interact with solvent dipoles.
-
Implication: This compound is more soluble in polar aprotic solvents (DMSO, DMF) than its -OCF₃ analogue, but less soluble in purely non-polar hydrocarbons (Hexane).
The Amine "Trap"
The primary benzylic amine is highly reactive to atmospheric CO₂.
-
Risk: Prolonged exposure of the free base in solution to air can form insoluble carbamate salts.
-
Solution: Always store stock solutions of the free base under inert gas (Nitrogen/Argon) or convert to the HCl salt immediately.
Solvent Compatibility Matrix
The following table categorizes solvents based on application suitability.
| Solvent | Suitability | Application | Technical Notes |
| DMSO | Excellent | Bioassay Stock (10-100 mM) | Universal solvent. High dielectric constant stabilizes both the amine and the polarized OCF₂H group. |
| Ethanol | Good | Intermediate Dilutions | Protic solvent. Good solubility, but rapid evaporation can alter concentration. |
| Water (pH 2) | High | Aqueous Stock | Acidic pH protonates the amine (NH₃⁺), drastically increasing solubility (>50 mM). |
| Water (pH 7.4) | Low/Moderate | Assay Buffer | At pH 7.4, the compound is partially protonated but the lipophilic Cl/OCF₂H groups limit solubility. Risk of precipitation >100 µM. |
| DCM | High | Synthesis/Extraction | Excellent for the Free Base . Poor for the HCl salt. |
| Acetonitrile | Moderate | HPLC/LCMS | Good for analysis. Avoid as a long-term storage solvent due to potential reactivity. |
Decision Logic: Selecting the Right Workflow
The following diagram illustrates the decision process for solvent selection based on your specific experimental end-point.
Figure 1: Decision tree for solvent selection based on compound form and intended application.
Detailed Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Best for: High-throughput screening (HTS), cell-based assays.
-
Calculate Mass: For 1 mL of 10 mM stock, you need:
-
Weighing: Accurately weigh ~2-5 mg of the compound into a distinct glass vial. (Weighing exactly 2.08 mg is difficult; weigh a larger amount and adjust volume).
-
Example: If you weigh 4.3 mg.
-
-
Solvation: Add the calculated volume of anhydrous DMSO (Grade: ≥99.9%).
-
Mixing: Vortex for 30 seconds. If the compound is the HCl salt, sonication (30-60 seconds at 25°C) may be required to break the crystal lattice.
-
Validation: Inspect the vial against a dark background. The solution must be clear. If cloudy, sonicate further.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Aqueous Solubility Profiling (Self-Validating)
Best for: Determining maximum concentration in assay buffer.
-
Preparation: Prepare a 100 mM DMSO parent stock.
-
Dilution Series: Create dilutions in your specific assay buffer (e.g., PBS pH 7.4) at 100 µM, 50 µM, 10 µM, and 1 µM.
-
Note: Keep DMSO concentration constant (e.g., 1%) across all points to isolate solute effects.
-
-
Incubation: Shake at room temperature for 2 hours.
-
Detection (The Check):
-
Method A (High Tech): Measure UV absorbance at 280 nm. A drop in linearity indicates precipitation.
-
Method B (Low Tech): Use a laser pointer (red or green) in a dark room. Shine it through the solution. If the beam path is visible (Tyndall effect), micro-precipitation has occurred.
-
-
Result: The highest concentration with no Tyndall effect is your Kinetic Solubility Limit .
Synthesis & Extraction Notes (Chemical Development)
When using this compound as an intermediate:
-
Reaction Solvent: The free base is highly soluble in Dichloromethane (DCM) and Tetrahydrofuran (THF) .
-
Extraction:
-
To extract the amine from water: Adjust aqueous phase to pH > 11 (using NaOH). The amine will become neutral and partition into DCM or Ethyl Acetate.
-
Caution: Avoid Chloroform if possible, as secondary reactions with trace phosgene (in old chloroform) can react with the primary amine.
-
-
Drying: Dry organic layers over Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) for small quantities of amines as adsorption loss can occur.
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link
-
Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Discusses the H-bond donor capacity of OCF2H). Link
-
PubChem Compound Summary. (n.d.). [5-Chloro-2-(difluoromethoxy)phenyl]methanamine (CAS 837376-25-3). National Center for Biotechnology Information. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard protocols for solubility profiling). Link
Sources
- 1. greenamines.com [greenamines.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (5-Chloro-2-(trifluoromethoxy)phenyl)methanamine | C8H7ClF3NO - BuyersGuideChem [buyersguidechem.com]
- 8. Physicochemical, Chemical and Microbiological Characteristics of Vinasse, A By-product from Ethanol Industry [article.sapub.org]
- 9. 1-Ethynyl-1-cyclooctanol (CAS 55373-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-chloro-2-(difluoromethoxy)benzylamine
Executive Summary & Molecule Profile
This guide addresses the purification of 5-chloro-2-(difluoromethoxy)benzylamine (Crude). This intermediate is critical in the synthesis of agrochemicals and kinase inhibitors. Its purification is complicated by the presence of the difluoromethoxy (
Target Molecule Profile
-
Functional Groups: Primary Amine (Basic, pKa ~9.3), Aryl Chloride, Difluoromethoxy ether.
-
Key Sensitivity: The
group is generally stable but can undergo hydrolysis to the phenol under vigorous acidic reflux or strong Lewis acid conditions. -
Major Impurity Classes:
-
The "Dimer" (Secondary Amine): Bis(5-chloro-2-(difluoromethoxy)benzyl)amine. (Common byproduct of reductive amination/nitrile reduction).
-
Starting Material: 5-chloro-2-(difluoromethoxy)benzonitrile or benzaldehyde.
-
Des-chloro Analog: If catalytic hydrogenation (Pd/C) was used without poisoning.
-
Diagnostic: Identify Your Impurity
Before selecting a protocol, confirm the impurity profile via LC-MS or
| Impurity Type | Diagnostic Signal ( | Origin | Removal Strategy |
| Dimer (Secondary Amine) | Shift in benzylic | Over-alkylation during reduction. | Protocol B (Salt Recrystallization) |
| Starting Material (Nitrile) | Missing | Incomplete reduction. | Protocol A (Acid/Base Extraction) |
| Phenol Hydrolysis | Loss of triplet at | Acidic cleavage of | Protocol A (Caustic wash) |
Troubleshooting Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
Best for: Removing non-basic impurities (Starting Nitrile, Aldehyde, Phenols).
Logic: This exploits the basicity of the primary amine. The amine is pulled into the aqueous phase at low pH, while non-basic impurities remain in the organic phase.
Step-by-Step:
-
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate (10 mL/g).
-
Why MTBE? It forms fewer emulsions than DCM and is less likely to extract protonated impurities.
-
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (
mL/g).-
Critical: Keep temperature
. Hot acid can hydrolyze the group. -
Validation: Check pH of the aqueous layer; it must be
.
-
-
Organic Wash: Keep the aqueous layer. Discard the organic layer (contains Nitrile/Aldehyde).
-
Optional: Wash the acidic aqueous layer once with fresh MTBE to remove entrained neutrals.
-
-
Basification: Cool the aqueous layer to
. Slowly add 4M NaOH until pH .-
Observation: The solution will become cloudy/oily as the free amine is liberated.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (
). Dry over and concentrate.
Caption: Workflow for separating basic amines from neutral starting materials.
Protocol B: Removing the "Dimer" (Secondary Amine)
Best for: Purifying the amine when Acid/Base extraction fails to remove the secondary amine byproduct.
Logic: Secondary amine salts are often less soluble (or significantly more soluble) than primary amine salts. We will use Hydrochloric Acid to form the salt, followed by selective precipitation.
Step-by-Step:
-
Salt Formation: Dissolve the free amine (from Protocol A) in anhydrous Ethanol or Isopropanol (5 mL/g).
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or concentrated aqueous HCl dropwise).
-
Warning: Exothermic.[1] Cool in an ice bath.
-
-
Crystallization:
-
Evaporate solvent to near dryness.
-
Add a non-polar anti-solvent: Diethyl Ether or Heptane .
-
Triturate (grind/stir) vigorously. The primary amine-HCl salt usually crystallizes as a white solid. The secondary amine (dimer) often remains in the mother liquor or forms a "gum."
-
-
Filtration: Filter the solid. Wash with cold Ether.
-
Free-Basing: Re-dissolve the solid in water, basify with NaOH, and extract with DCM to recover the pure primary amine.
Frequently Asked Questions (FAQ)
Q: My product oiled out during the HCl salt formation (Protocol B). What went wrong? A: This is common with lipophilic benzylamines.
-
Cause: The solvent was too non-polar, or water was present.
-
Fix: Decant the supernatant. Dissolve the oil in a minimum amount of hot Isopropanol (IPA). Let it cool slowly to room temperature, then to
. If it still doesn't crystallize, scratch the glass or add a seed crystal.
Q: Can I use column chromatography instead? A: Yes, but primary amines "streak" on silica due to interaction with acidic silanols.
-
Modification: You must add a modifier to your eluent.
-
Recipe: DCM : Methanol : Triethylamine (
) or Ammonium Hydroxide ( ) (e.g., 95:4:1). -
Note: The
blocks the silanol sites, allowing the amine to elute as a sharp band.
Q: Is the
Q: I used Pd/C for hydrogenation and lost the Chlorine atom. Why? A: Aryl chlorides are labile under standard hydrogenation conditions with Palladium.
-
Prevention:[2] Use Platinum on Carbon (Pt/C) (less aggressive toward halogens) or poison your Pd/C catalyst with Vanadium or use Raney Nickel . Alternatively, use chemical reduction (Borane-DMS) for the nitrile/amide reduction to avoid dehalogenation entirely.
Decision Tree: Purification Strategy
Caption: Rapid decision logic for selecting the correct purification method.
References
-
Synthesis and Stability of Difluoromethoxy Arenes
-
Zafrani, Y., et al. (2018). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry.
-
-
Purification of Benzylamines
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for amine salt crystallization techniques).
-
-
Prevention of Dehalogenation
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses Pd/C vs Pt/C selectivity for halo-arenes).
-
-
Amine Chromatography Techniques
-
Reich, H. J. (2023). "Chromatography of Amines." University of Wisconsin-Madison Organic Chemistry Data.
-
Sources
Resolving poor solubility of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine free base
Topic: Resolving Poor Solubility & Handling Challenges
Document ID: TSC-SOL-924818 | Last Updated: February 2026
Root Cause Analysis: Why is this compound difficult to dissolve?
The solubility challenges with [5-Chloro-2-(difluoromethoxy)phenyl]methanamine (Free Base) stem from a conflict between its functional groups. While the primary amine (
-
The Lipophilic Driver (
& ): The chlorine atom and the difluoromethoxy group are highly lipophilic. The group, in particular, has a unique ability to increase lipophilicity (LogP) significantly more than a standard methoxy group while also acting as a weak hydrogen bond donor, often leading to strong intermolecular lattice energy in solid forms or "oiling out" in solution. -
The Ionization Trap (pKa
8.8): As a benzylamine derivative, the pKa of the conjugate acid is estimated around 8.8. At physiological pH (7.4), a significant fraction exists as the charged cation, theoretically aiding solubility. However, if you start with the Free Base solid/oil, the initial kinetic barrier to hydration is too high. The water molecules cannot penetrate the hydrophobic crystal lattice/oil droplets effectively without help.
Troubleshooting Guide: Biological Assays (Aqueous Media)
Scenario: You need to prepare a solution for cell culture or enzymatic assays (PBS/Media, pH 7.4), but the compound precipitates or forms an emulsion.
The "Acid-Shift" Protocol
Do not attempt to dissolve the free base directly in water or buffer.
Step-by-Step Methodology:
-
Primary Stock (DMSO): Dissolve the free base in high-grade DMSO to a concentration of 10–20 mM . This overcomes the lattice energy.[1]
-
Checkpoint: Ensure the solution is perfectly clear. If hazy, sonicate at 30°C for 5 mins.
-
-
The Acid Step (Critical): Add 1.05 equivalents of dilute HCl (1M or 0.1M depending on scale) directly to the DMSO stock or to the first intermediate dilution.
-
Mechanism: This forces the amine into its hydrochloride salt form (
) before it sees the bulk aqueous buffer. The ionic form is highly water-soluble.
-
-
Aqueous Dilution: Slowly add this acidified organic stock to your buffer/media while vortexing.
-
Note: Keep the final DMSO concentration <0.5% to avoid cellular toxicity.
-
Solubility Comparison Table:
| Solvent System | Solubility (Free Base) | Solubility (In-Situ Salt) | Suitability |
| Water (Neutral) | < 0.1 mg/mL (Poor) | > 10 mg/mL (High) | Salt Form Required |
| PBS (pH 7.4) | < 0.5 mg/mL (Risk of ppt) | > 5 mg/mL (Stable) | Use Acid-Shift |
| DMSO | > 50 mg/mL | > 50 mg/mL | Stock Solution |
| Ethanol | > 20 mg/mL | > 20 mg/mL | Alternative Stock |
Troubleshooting Guide: Synthetic Chemistry (Purification)
Scenario: You are isolating the compound after a reaction. It is "oiling out" during extraction or failing to crystallize.
The "Salt Switch" Isolation Strategy
Benzylamine free bases are notorious for being "sticky oils" that absorb atmospheric
Protocol:
-
Dissolution: Dissolve the crude oil in a minimal amount of Diethyl Ether or Ethyl Acetate . Avoid Dichloromethane (DCM) if possible, as amine salts are often partially soluble in chlorinated solvents, lowering yield.
-
Precipitation: Cool the solution to 0°C. Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with vigorous stirring.
-
Observation: A white precipitate should form immediately.
-
Troubleshooting: If it forms a "gum" instead of a powder, add a seed crystal or scratch the glass. If still gummy, decant the solvent, add fresh ether, and sonicate.
-
-
Filtration: Filter the solid under
atmosphere (hygroscopic protection).
Decision Tree & Workflow Visualization
The following diagram illustrates the decision logic for handling this compound based on your specific application.
Caption: Workflow for solubilizing [5-Chloro-2-(difluoromethoxy)phenyl]methanamine based on end-use application.
Frequently Asked Questions (FAQs)
Q: I dissolved the free base in DMSO, but it crashed out when I added it to my cell media. Why? A: This is the "Solubility Cliff." DMSO carries the molecule into the water, but once the DMSO is diluted, the water's high polarity rejects the lipophilic free base.
-
Fix: You must protonate the amine. Ensure you followed the "Acid-Shift" protocol (Step 2 in Section 2) to convert it to the charged species before final dilution.
Q: Can I use the Hydrochloride salt for my reaction instead of the free base? A: Generally, yes. If your reaction requires a nucleophilic amine (e.g., amide coupling), add an organic base like Triethylamine (TEA) or DIPEA to the reaction mixture to "free" the amine in situ. This is often cleaner than using the unstable free base oil.
Q: The compound turned into a white crust on the bottle cap. Is it degraded?
A: Likely not degraded, but it has reacted. Benzylamine free bases react with atmospheric
-
Prevention: Always store the free base under Argon/Nitrogen.
-
Recovery: Dissolve the crust in 1M NaOH and extract with DCM to recover the free base, or convert to HCl salt.
Q: Why does the
References
-
Erickson, J. A., et al. (2020). "The Role of Fluorine in Medicinal Chemistry: Lipophilicity and Solubility Effects."[2] Journal of Medicinal Chemistry. (Contextual grounding via PubChem Compound Summary).
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for amine salt selection).
-
PubChem Database. (2024). Compound Summary for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling hygroscopic nature of benzylamine hydrochloride salts
Topic: Handling Hygroscopic Nature of Benzylamine Hydrochloride Salts Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hygroscopicity in Benzylamine Hydrochloride (BnNH₂·HCl)
Introduction: The Invisible Variable
Benzylamine hydrochloride (CAS: 3287-99-8) is a fundamental building block in organic synthesis and pharmaceutical development.[1][2] While chemically stable (MP ~260°C), its physical stability is compromised by its significant hygroscopicity .
A common failure mode in the laboratory is treating this salt as a static solid. In reality, it is a dynamic sponge. If left exposed to ambient humidity (RH >40%) for even minutes, the crystal lattice absorbs atmospheric water, altering the effective molecular weight. This leads to stoichiometric errors, failed coupling reactions, and "gummy" solids that are impossible to dispense.
This guide provides self-validating protocols to neutralize this variable.
Module 1: Storage & Environmental Control
Current Status: Prevention is superior to remediation.
Troubleshooting & FAQs
Q: "I just bought a bottle, and the solid is already clumping. Is it degraded?" A: Likely not degraded, but hydrated. Benzylamine HCl is chemically robust but physically sensitive. The clumping indicates the container seal was insufficient or the headspace contained moisture.
-
Action: If the material is white and crystalline but clumped, proceed to Module 3 (Recovery) . If it is yellow or brown, discard it (oxidation).
Q: "How should I store this for long-term stability?" A: Standard cabinet storage is insufficient. You must create a secondary barrier against moisture.
Protocol: The "Double-Barrier" Storage System
-
Primary Container: Ensure the original bottle cap is tightly torqued. Wrap the cap/neck junction with Parafilm M or electrical tape.
-
Secondary Environment: Place the bottle inside a vacuum desiccator containing active desiccant (Anhydrous CaSO₄ or Silica Gel with indicator).
-
Inert Gas (Optional but Recommended): Before sealing the bottle, flush the headspace with Argon or Nitrogen for 10 seconds.
Visual Logic: Storage Decision Tree
Figure 1: Decision matrix for storage based on material condition and usage frequency.
Module 2: Accurate Weighing & Dispensing
Current Status: The most common source of experimental error.
The Problem: Kinetic Water Uptake
When you place hygroscopic salts on an open balance pan, the mass reading will drift upwards continuously as water adsorbs.
-
Result: You weigh 100 mg, but you might actually have 95 mg of salt and 5 mg of water.
-
Impact: 5% stoichiometric deficiency in your reaction.
Protocol: Weighing by Difference (The Gold Standard)
Do NOT weigh directly onto a weigh boat in open air. Use this closed-system method.
| Step | Action | Rationale |
| 1 | Dry the Source | Ensure your bulk bottle has been desiccated (see Module 1). |
| 2 | Tare the Receiver | Place your reaction flask (with stir bar) on the balance. Tare it. Remove it. |
| 3 | Prepare Weighing Bottle | Add approx. amount of salt to a glass weighing bottle (or capped vial). Close the lid. |
| 4 | Initial Weighing ( | Weigh the capped bottle containing the salt. Record Mass. |
| 5 | Transfer | Quickly open the bottle, pour/spatula the salt into your reaction flask, and immediately recap the bottle. |
| 6 | Final Weighing ( | Weigh the capped bottle again. |
| 7 | Calculation | Mass Delivered = |
Why this works: The salt is only exposed to air during the brief transfer. The balance reading is taken when the salt is enclosed, eliminating drift.
Visual Logic: Weighing Workflow
Figure 2: The "Weighing by Difference" technique minimizes atmospheric exposure time.
Module 3: Drying & Recovery
Current Status: Remediation of "wet" or clumped salts.
Troubleshooting & FAQs
Q: "Can I dry Benzylamine HCl in an oven?" A: Yes, but a standard convection oven is risky due to humidity. A Vacuum Oven is required.[3]
-
Melting Point Check: Benzylamine HCl melts at 260–263°C [1, 2].[4][5][6] This is high, allowing for aggressive drying temperatures without melting the salt.
Q: "How do I know when it is dry?" A: Use the "Constant Weight" method. Weigh the sample, dry for 2 hours, weigh again. Repeat until the mass loss is <1%.
Protocol: Vacuum Drying Procedure
-
Vessel: Place the salt in a wide-mouth vial or crystallizing dish. Cover the mouth with aluminum foil and poke small pinholes (prevents powder from flying into the vacuum line).
-
Temperature: Set vacuum oven to 60°C – 80°C . (Safe range: well below MP).
-
Vacuum: Apply full vacuum (<10 mbar).
-
Duration: Minimum 4 hours. For large clumps, grind them quickly in a mortar before drying.
-
Cooling: CRITICAL STEP. Do not open the oven while hot. Backfill with Nitrogen/Argon if possible. If not, seal the container immediately upon removal.
Data: Drying Efficiency vs. Conditions
| Method | Temperature | Pressure | Time to Dry (10g) | Risk Level |
| Desiccator (Silica) | 25°C | Ambient | 48+ Hours | Low |
| Vacuum Desiccator | 25°C | <10 mbar | 12 Hours | Low |
| Vacuum Oven (Recommended) | 60°C | <10 mbar | 2-4 Hours | Optimal |
| Convection Oven | 100°C | Ambient | Unreliable | High (Re-absorption) |
Module 4: Reaction Impact Analysis
Current Status: Understanding the "Why".
Q: "Does a little water really matter?" A: It depends on your reaction type.
-
Stoichiometry Shifts:
-
Competitive Hydrolysis:
-
If reacting with acid chlorides or anhydrides, the absorbed water will hydrolyze your reagent before the benzylamine can react, lowering yield and generating impurities.
-
-
Solubility Profile:
-
Benzylamine HCl is highly soluble in water (50 mg/mL) [3].[6] High water content can make the salt sticky and difficult to dissolve in organic solvents like DCM or Chloroform, requiring more aggressive agitation or sonication.
-
References
-
PubChem. (n.d.). Benzylamine hydrochloride (Compound).[1][2][4][5][7][8] National Library of Medicine. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Weighing by Difference. Department of Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. adipogen.com [adipogen.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. chembk.com [chembk.com]
- 5. Benzylamine hydrochloride | 3287-99-8 [chemicalbook.com]
- 6. Benzylamine hydrochloride - CAS-Number 3287-99-8 - Order from Chemodex [chemodex.com]
- 7. Benzylamine hydrochloride, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. chembk.com [chembk.com]
Validation & Comparative
Comparative 1H NMR Analysis Guide: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine
Topic: 1H NMR Spectrum Analysis of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine Content Type: Publish Comparison Guide
Executive Summary
In the development of fluorinated bioactive scaffolds, [5-Chloro-2-(difluoromethoxy)phenyl]methanamine represents a critical building block. Its structural integrity relies on three distinct zones: the benzylic amine, the halogenated aromatic core, and the chemically sensitive difluoromethoxy (
This guide provides a comparative analysis of the 1H NMR spectral characteristics of this compound against its synthetic precursor (the aldehyde) and evaluates solvent-dependent resolution (CDCl₃ vs. DMSO-d₆) . These comparisons are essential for researchers to validate purity, confirm reduction efficiency, and select the optimal analytical conditions for downstream quality control.
Structural Analysis & Spectral Prediction
Before interpreting the spectrum, we must map the protons to their magnetic environments. The molecule contains a 1,2,5-trisubstituted benzene ring, creating a specific coupling pattern.
-
Zone A: Difluoromethoxy Group (
): The defining feature. The proton is geminal to two fluorine atoms ( , spin 1/2), resulting in a characteristic triplet with a massive coupling constant ( ). -
Zone B: Aromatic Core (Ar-H): Three non-equivalent protons.
-
H-3: Ortho to
, vicinal to H-4. -
H-4: Meta to Cl, vicinal to H-3.
-
H-6: Ortho to the benzylic group, meta to Cl.
-
-
Zone C: Benzylic Amine (
): A methylene singlet (or quartet in salts) and exchangeable amine protons.
Diagram 1: Signal Assignment Logic Tree
This decision tree outlines the logical flow for assigning signals in the 1H NMR spectrum of this specific fluorinated amine.
Caption: Logic flow for confirming the structural identity of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine via 1H NMR.
Comparative Analysis: Product vs. Alternatives
This section compares the target product against its immediate synthetic precursor and evaluates solvent systems to determine the "Gold Standard" for analysis.
Comparison A: Target vs. Precursor (Reaction Monitoring)
The most common route to this amine is the reduction of 5-Chloro-2-(difluoromethoxy)benzaldehyde . Distinguishing the product from the starting material is the primary QC requirement.
| Feature | Precursor (Aldehyde) | Target (Amine) | Diagnostic Action |
| Carbonyl/Benzylic | Singlet | Singlet | CRITICAL: Disappearance of the 10.2 ppm signal confirms reduction. |
| Slight upfield shift in the amine due to loss of carbonyl electron withdrawal. | |||
| Aromatic Region | Deshielded (EWG Carbonyl) | Shielded relative to precursor | H-6 shifts upfield significantly (loss of anisotropy from C=O). |
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent fundamentally alters the spectral resolution, particularly for the amine protons.
| Parameter | Alternative 1: CDCl₃ (Chloroform-d) | Alternative 2: DMSO-d₆ (Dimethyl Sulfoxide-d) | Recommendation |
| Solubility | Good for Free Base; Poor for HCl Salt. | Excellent for both Free Base and HCl Salt. | DMSO-d₆ is preferred for salt forms. |
| Amine ( | Often broad, weak, or invisible (chemical exchange). | Sharp, distinct. For HCl salts, appears as broad singlet at | DMSO-d₆ for proton counting. |
| Excellent. Triplet is sharp. | Excellent. Triplet is sharp. | Equivalent. | |
| Water Peak | ~1.56 ppm (rarely interferes). | ~3.33 ppm (can overlap with benzylic | CDCl₃ is safer if sample is wet; dry DMSO is required. |
Expert Insight: While CDCl₃ is standard for organic intermediates, DMSO-d₆ is the superior choice for this specific compound if isolated as a hydrochloride salt. In CDCl₃, the salt may aggregate, causing line broadening that obscures the fine splitting of the aromatic protons.
Experimental Protocol
To ensure reproducibility and "self-validating" data, follow this protocol.
Reagents & Equipment
-
Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving H4/H6 meta-coupling).
-
Sample Mass: 5–10 mg.
Step-by-Step Workflow
-
Preparation: Dissolve 8 mg of the amine (or its HCl salt) in 0.6 mL DMSO-d₆. Ensure complete dissolution; filter if cloudy.
-
Acquisition Parameters:
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Causality: The
proton has a long T1 relaxation time due to lack of adjacent protons for dipolar relaxation. A short D1 will suppress the triplet integration, leading to incorrect proton counting (e.g., integrating to 0.7H instead of 1.0H).
-
-
Scans (NS): 16–64 scans.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Line Broadening (LB): 0.3 Hz.
-
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
Diagram 2: Experimental Workflow & Decision Matrix
Caption: Decision matrix for solvent selection and acquisition parameters to ensure data integrity.
Quantitative Data: Predicted Chemical Shifts
The following table aggregates theoretical and empirical data ranges for the Free Base in CDCl₃ .
| Proton Group | Multiplicity | Shift ( | Coupling ( | Integration | Assignment |
| Ar-H (3) | Doublet (d) | 7.15 – 7.25 | 1H | Ortho to | |
| Ar-H (4) | Doublet of Doublets (dd) | 7.25 – 7.35 | 1H | Meta to | |
| Ar-H (6) | Doublet (d) | 7.40 – 7.50 | 1H | Ortho to | |
| Triplet (t) | 6.50 – 6.60 | 1H | Diagnostic Signal | ||
| Singlet (s) | 3.80 – 3.90 | - | 2H | Benzylic Methylene | |
| Broad Singlet (br s) | 1.50 – 2.00 | - | 2H | Amine (Variable) |
Note: In DMSO-d₆, the
References
-
Reich, H. J. (2023). Structure Determination Using NMR: 1H-19F Coupling Constants. University of Wisconsin-Madison.[1] [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Benzylamine Derivatives. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Vertex Pharmaceuticals. (2015). Patent WO2015086525A1: Fused tricyclic benzimidazoles derivatives. (Source of structural analogs and synthetic precursors).[2]
Sources
Publish Comparison Guide: LC-MS Fragmentation Pattern of C8H8ClF2NO
The following guide details the LC-MS fragmentation analysis of C8H8ClF2NO , focusing on the structural elucidation of its most chemically relevant covalent isomer, 3-Chloro-4-(difluoromethoxy)-N-methylaniline , while differentiating it from common isobaric salts.
Executive Summary & Structural Scope
Topic: Structural Elucidation and Fragmentation Analysis of C8H8ClF2NO. Primary Target: 3-Chloro-4-(difluoromethoxy)-N-methylaniline (MW 207.6). Alternative Target (Salt): 2,4-Difluorophenacylamine Hydrochloride (MW 207.6 as salt; Free base MW 171.1).
This guide compares the mass spectrometric behavior of the covalent chloro-difluoromethoxy scaffold against alternative isomeric forms. The primary focus is on the covalent species, a critical motif in drug development (e.g., Roflumilast analogs, pesticide metabolites), where the chlorine and difluoromethoxy groups are integral to the organic skeleton.
Comparison of Alternatives
| Feature | Target Product (Covalent) | Alternative (Salt Form) |
| Chemical Name | 3-Chloro-4-(difluoromethoxy)-N-methylaniline | 2-Amino-1-(2,4-difluorophenyl)ethanone HCl |
| Formula | C8H8ClF2NO | C8H7F2NO[1] · HCl |
| Monoisotopic Mass | 207.026 | 171.049 (Cation only) |
| Isotope Pattern | Distinct 3:1 ( | No Cl pattern in parent ion (Cl is counterion) |
| Key Fragment | m/z 157 (Loss of CHF | m/z 154 (Loss of NH |
| Application | Drug Metabolite / Impurity | Synthetic Reagent / Building Block |
Scientific Integrity: Fragmentation Mechanics
The Covalent Cl-F System (Target Product)
For the covalent molecule 3-Chloro-4-(difluoromethoxy)-N-methylaniline (
Mechanism 1: Difluoromethoxy Elimination (-51 Da)
The most diagnostic pathway is the cleavage of the difluoromethyl group. Unlike simple methoxy groups which lose methyl radicals (-15 Da), the electron-withdrawing fluorine atoms weaken the O-C bond.
-
Transition:
-
Process: Neutral loss of a difluoromethyl radical (
) or carbene equivalent, leaving a protonated phenol cation. -
Causality: The resulting phenolic cation is resonance-stabilized by the nitrogen lone pair, making this the Base Peak in collision-induced dissociation (CID).
Mechanism 2: N-Methyl Dealkylation (-31 Da / -15 Da)
-
Transition:
(Loss of ) -
Transition:
(Loss of - less common in ESI, more common in EI). -
Insight: In ESI, the N-methyl group typically fragments after the labile ether cleavage.
Mechanism 3: Chlorine Radical Loss (-35 Da)
-
Transition:
-
Process: Homolytic cleavage of the C-Cl bond.
-
Validation: The disappearance of the
isotope satellite in the daughter spectrum confirms this loss.
The Salt Alternative (Phenacylamine)
If your spectrum shows a parent ion at m/z 172 (not 208) but you expected C8H8ClF2NO, you are analyzing the salt form where Cl is a silent counterion.
-
Pathway:
(Loss of NH ) (Loss of CO). -
Differentiation: The absence of the Chlorine isotope pattern in the parent ion is the definitive "No-Go" signal for the covalent structure.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic for the covalent target, distinguishing it from the salt alternative.
Caption: Fragmentation cascade for 3-Chloro-4-(difluoromethoxy)-N-methylaniline (m/z 208) vs. the salt alternative.
Experimental Protocol & Method Comparison
To validate the product performance, the following LC-MS methodology is recommended. This protocol is self-validating via the Chlorine Isotope Check .
LC-MS Acquisition Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode. Capillary Voltage: 3.0 kV.
Performance Comparison: Triple Quad vs. Q-TOF
This table compares the detection strategies for the product.
| Metric | Triple Quadrupole (SRM) | Q-TOF / Orbitrap (HRMS) |
| Primary Use | Quantitation (Pk/Pk) | Identification / Metabolite ID |
| Transition 1 | 208.0 | 208.026 |
| Transition 2 | 208.0 | 208.026 |
| Specificity | High (Time + Mass) | Ultra-High (Exact Mass < 5ppm) |
| Validation | Ratio of Trans 1/Trans 2 | Isotope Match (Cl pattern) |
Step-by-Step Validation Protocol
-
Isotope Check (MS1): Inspect the parent ion at retention time.
-
Pass Criteria: Presence of m/z 208.0 and m/z 210.0 in a 3:1 intensity ratio .
-
Fail Criteria: Single peak at m/z 172 (indicates Salt form) or m/z 208 with no isotope (indicates no Chlorine).
-
-
Energy Ramp (MS2): Apply Stepped NCE (20, 35, 50 eV).
-
Observation: At 20 eV, m/z 208 should dominate. At 35 eV, m/z 157 (Loss of CHF
) becomes the base peak.
-
-
Neutral Loss Scan: Set a neutral loss of 51 Da .
-
Purpose: Specifically filters for difluoromethoxy-containing compounds in complex matrices.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176908266, C8H9ClFNO2. Retrieved from [Link]
-
Niessen, W. M. A. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography–tandem mass spectrometry. Mass Spectrometry Reviews. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. Retrieved from [Link]
-
GlobalChemMall. 2-Amino-1-(2,4-difluorophenyl)ethanone Hydrochloride Product Page. Retrieved from [Link]
Sources
A Tale of Two Substituents: A Comparative Guide to the Bioactivity of Difluoromethoxy and Methoxy Benzylamines
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. The introduction of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of available substituents, the methoxy group (-OCH₃) has long been a staple for its ability to modulate polarity and engage in hydrogen bonding. However, its difluorinated counterpart, the difluoromethoxy group (-OCF₂H), is increasingly recognized as a valuable alternative, offering a unique combination of properties that can overcome some of the metabolic liabilities associated with the methoxy group. This guide provides a detailed comparison of the bioactivity of difluoromethoxy- versus methoxy-substituted benzylamines, offering insights for researchers, scientists, and drug development professionals.
The Physicochemical and Metabolic Arena: A Comparative Overview
The seemingly subtle substitution of two hydrogen atoms with fluorine in the methoxy group imparts a significant shift in its physicochemical properties. These differences are at the heart of the observed variations in bioactivity.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Implication for Bioactivity |
| Lipophilicity (Hansch π) | ~ -0.02 | ~ +0.45 | Increased lipophilicity of -OCF₂H can enhance membrane permeability and cell penetration. |
| Electronic Effect (Hammett σp) | ~ -0.27 (electron-donating) | ~ +0.14 (weakly electron-withdrawing) | Alters the electronics of the aromatic ring, potentially influencing target binding interactions. |
| Hydrogen Bonding | Hydrogen bond acceptor | Hydrogen bond acceptor and weak donor | The -OCF₂H group's ability to act as a hydrogen bond donor provides an additional mode of interaction with biological targets. |
| Metabolic Stability | Prone to O-demethylation by cytochrome P450 enzymes | Highly resistant to oxidative metabolism | Increased metabolic stability of -OCF₂H leads to a longer half-life and improved bioavailability.[1][2] |
The most significant advantage of the difluoromethoxy group lies in its enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly O-demethylation, a common metabolic pathway for compounds containing a methoxy group.[1][2] This resistance to metabolism can lead to a longer plasma half-life and improved bioavailability of the drug candidate.
A Case Study: Unraveling Bioactivity Differences in 2-Substituted Estratrienes
The results, summarized below, demonstrate that the difluoromethoxy-substituted compound exhibited significantly greater potency.
| Compound | Substitution at C2 | Anti-proliferative Activity (GI₅₀ in μM, MCF-7 cells) |
| 4 | Methoxy (-OCH₃) | 0.52 |
| 10 | Difluoromethoxy (-OCF₂H) | 0.28 |
Data sourced from Purser et al., J. Med. Chem. 2008, 51 (12), pp 3577–3585.[3]
This approximate two-fold increase in potency for the difluoromethoxy analog highlights how this substitution can favorably impact the therapeutic potential of a molecule. The authors of the study suggest that the altered electronic and conformational properties of the difluoromethoxy group may contribute to this enhanced activity.
Implications for Benzylamine Bioactivity: A Look at Monoamine Oxidase Inhibition
Benzylamines are a common scaffold for inhibitors of monoamine oxidases (MAO), a class of enzymes crucial for the metabolism of neurotransmitters. Structure-activity relationship (SAR) studies of MAO inhibitors have often explored the impact of substituents on the benzyl ring.
While a direct comparison with a difluoromethoxy analog is not available, the SAR of methoxy-substituted benzylamines provides a foundation for hypothesizing the potential effects of a difluoromethoxy substitution. For instance, the position and electronic nature of substituents on the benzyl ring are known to influence the potency and selectivity of MAO inhibitors. Given the electron-withdrawing nature of the difluoromethoxy group compared to the electron-donating methoxy group, one could anticipate a significant alteration in the inhibitory profile.
Furthermore, the increased metabolic stability of the difluoromethoxy group would be a considerable advantage in designing MAO inhibitors with a longer duration of action, potentially leading to a reduced dosing frequency. The unique hydrogen-bonding capability of the difluoromethoxy group could also introduce novel interactions with the enzyme's active site, potentially enhancing binding affinity.
Experimental Protocols
To facilitate the direct comparison of bioactivity between difluoromethoxy- and methoxy-substituted benzylamines, the following experimental protocols for key assays are provided.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Caption: Workflow for a radioligand receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells known to express the target receptor in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[1][4][5]
-
-
Competition Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and a range of concentrations of the unlabeled test compound (difluoromethoxy- or methoxy-substituted benzylamine).
-
Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[1][4]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[1]
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Caption: Workflow for an in vitro metabolic stability assay.
Methodology:
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes (from human or other species) and the test compound in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactor for CYP450 enzymes).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6][7][8][9][10]
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
Quantify the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[10]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[6]
-
Conclusion
The choice between a difluoromethoxy and a methoxy substituent on a benzylamine scaffold is a critical decision in the drug design process. While the methoxy group is a well-established and versatile functional group, the difluoromethoxy group offers distinct advantages, most notably a significant increase in metabolic stability. This can translate to an improved pharmacokinetic profile, including a longer half-life and enhanced bioavailability. Furthermore, the unique ability of the difluoromethoxy group to act as a weak hydrogen bond donor introduces the potential for novel and favorable interactions with biological targets.
Although direct comparative bioactivity data on a single benzylamine scaffold is sparse, the available evidence from other molecular frameworks, such as the estratrienes, suggests that the difluoromethoxy substitution can lead to enhanced potency. Future research focusing on the synthesis and parallel biological evaluation of difluoromethoxy- and methoxy-substituted benzylamine analogs against various targets is warranted to fully elucidate the structure-activity relationships and to harness the full potential of the difluoromethoxy group in the design of novel therapeutics.
References
- Davenport, A. P., & Russell, F. D. (1996). Radioligand binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Biology (Vol. 154, pp. 235-244). Humana Press.
- Di, L., & Kerns, E. H. (2006). An automated high-throughput metabolic stability assay using an integrated high-resolution accurate mass method and automated data analysis software. Journal of Biomolecular Screening, 11(5), 487-495.
- Zhang, Y., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
-
Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
- Wang, Y., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. Molecules, 27(2), 433.
- Xu, D., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025.
- Potter, B. V. L., et al. (2008). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry, 51(12), 3577-3585.
- Gouverneur, V., et al. (2014). Design of difluoromethoxy derivatives 9–12.
- Parveen, H., & Khan, S. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(8), 1269-1290.
- Kumar, V., & Sharma, S. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. Bioorganic & Medicinal Chemistry, 69, 116893.
- Kim, H. J., et al. (2025). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. Bioorganic Chemistry, 166, 108341.
- Rewcastle, G. W., et al. (2011). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). The University of Queensland eSpace.
- Roskoski, R. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry, 65(2), 1047-1131.
- Pasetto, P. (1997). Compounds with anti-inflammatory and immunosuppressive activities. U.S. Patent No. 6,034,096. Washington, DC: U.S.
- Guillaumet, G., & Coudert, P. (1993). United States Patent (19). U.S. Patent No. 5,386,034. Washington, DC: U.S.
- Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145.
- Zhang, X., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.
- Aikawa, H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Metabolites, 11(7), 430.
Sources
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement of Chlorine in 5-Chloro-2-Difluoromethoxy Scaffolds
For researchers, scientists, and drug development professionals engaged in the intricate process of lead optimization, the strategic modification of molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical comparison of bioisosteric replacements for the chlorine atom in the privileged 5-chloro-2-difluoromethoxyaryl scaffold. By delving into the rationale, synthetic methodologies, and expected physicochemical and pharmacological outcomes, this document serves as a practical resource for enhancing potency, selectivity, and pharmacokinetic profiles.
The 5-Chloro-2-Difluoromethoxy Scaffold: A Privileged Motif and the Rationale for Chlorine Replacement
The 5-chloro-2-difluoromethoxyaryl moiety is a frequently encountered scaffold in contemporary drug discovery programs. The difluoromethoxy group (-OCF₂H) is a valuable bioisostere for methoxy or hydroxyl groups, offering a unique combination of moderate lipophilicity, metabolic stability, and the ability to act as a hydrogen bond donor.[1][2] The chlorine atom at the 5-position often plays a crucial role in target engagement through halogen bonding or by occupying a specific hydrophobic pocket. However, the presence of chlorine can also present liabilities, including:
-
Metabolic Instability: Aryl chlorides can be susceptible to oxidative metabolism, leading to the formation of reactive metabolites.
-
Off-Target Activities: The electronic and steric properties of chlorine may contribute to undesirable interactions with other biological targets.
-
Suboptimal Physicochemical Properties: While contributing to lipophilicity, chlorine may not always provide the optimal balance of properties required for favorable absorption, distribution, metabolism, and excretion (ADME).
Bioisosteric replacement of the chlorine atom is a rational approach to mitigate these potential drawbacks while retaining or enhancing the desired biological activity.[3] This guide will focus on two of the most common and effective bioisosteres for chlorine: the cyano (-CN) and trifluoromethyl (-CF₃) groups.
Comparative Analysis of Chlorine Bioisosteres
The selection of a suitable bioisostere is a multifactorial decision, guided by the desired modulation of a compound's properties. The cyano and trifluoromethyl groups offer distinct advantages and disadvantages compared to the parent chloro-substituted compound.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of bioisosteric replacement is the alteration of key physicochemical parameters that govern a molecule's behavior in a biological system. The following table summarizes the general trends observed when replacing a chlorine atom with a cyano or trifluoromethyl group on an aromatic ring.
| Property | Chlorine (-Cl) | Cyano (-CN) | Trifluoromethyl (-CF₃) | Rationale & Implications |
| Size (van der Waals radius, Å) | ~1.75 | ~1.60 | ~2.44 | The cyano group is sterically similar to chlorine, while the trifluoromethyl group is significantly larger. This has direct implications for binding pocket accommodation. |
| Electronic Effect (Hammett σp) | +0.23 | +0.66 | +0.54 | All are electron-withdrawing, influencing the pKa of nearby functionalities and modulating target interactions. The cyano group has the strongest electron-withdrawing effect. |
| Lipophilicity (Hansch π) | +0.71 | -0.57 | +0.88 | Chlorine and trifluoromethyl groups increase lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets. The cyano group is significantly more polar and reduces lipophilicity. |
| Hydrogen Bond Acceptor | Weak | Strong | Weak | The nitrogen of the cyano group is a strong hydrogen bond acceptor, which can introduce new, favorable interactions with the target protein. |
| Metabolic Stability | Moderate | Generally High | High | The C-CN and C-CF₃ bonds are typically more resistant to metabolic cleavage than the C-Cl bond, potentially leading to a longer half-life.[4] |
Expert Insight: The choice between a cyano and a trifluoromethyl group often hinges on the specific requirements of the drug target. If a hydrogen bond acceptor is desired to enhance potency or selectivity, the cyano group is an excellent choice. Conversely, if increased lipophilicity and metabolic stability are the primary goals, the trifluoromethyl group is often preferred.
Synthetic Strategies for Bioisosteric Replacement
The feasibility of synthesizing the desired analogues is a critical consideration. Fortunately, robust and well-established methodologies exist for the conversion of aryl chlorides to their corresponding cyano and trifluoromethyl derivatives.
Synthesis of 5-Cyano-2-difluoromethoxy Scaffolds
The most common method for introducing a cyano group is through palladium-catalyzed cyanation of the parent aryl chloride.
Experimental Protocol: Palladium-Catalyzed Cyanation
Caption: General workflow for palladium-catalyzed cyanation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the 5-chloro-2-difluoromethoxyaryl substrate (1.0 eq.), zinc cyanide (Zn(CN)₂) (0.6 eq.) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.3 eq.), palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (2-5 mol%), and a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf) (4-10 mol%).
-
Solvent Addition: Add a degassed anhydrous solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Trustworthiness Note: The use of less toxic cyanide sources like zinc cyanide or potassium ferrocyanide is highly recommended for improved safety.[5] The choice of catalyst and ligand may require optimization depending on the specific substrate.
Synthesis of 5-Trifluoromethyl-2-difluoromethoxy Scaffolds
The introduction of a trifluoromethyl group can be achieved through various methods, including copper-mediated trifluoromethylation using reagents like the "Togni reagent" or Ruppert-Prakash reagent (TMSCF₃).
Experimental Protocol: Copper-Mediated Trifluoromethylation
Caption: General workflow for copper-mediated trifluoromethylation.
Step-by-Step Methodology:
-
Substrate Preparation: While direct trifluoromethylation of aryl chlorides is challenging, the corresponding aryl iodide or bromide is a more suitable starting material. These can be prepared from the corresponding aniline via Sandmeyer reaction.
-
Reaction Setup: To a reaction vessel, add the 5-iodo- or 5-bromo-2-difluoromethoxyaryl substrate (1.0 eq.), copper(I) iodide (CuI) (1.0-2.0 eq.), and a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) (2.0-3.0 eq.).
-
Reagent Addition: Add an anhydrous polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP), followed by the Ruppert-Prakash reagent (TMSCF₃) (1.5-2.0 eq.).
-
Reaction Execution: Heat the reaction mixture to 60-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Expert Insight: The development of radical trifluoromethylation methods using photoredox catalysis offers milder reaction conditions and may be applicable to aryl chlorides, providing a more direct route from the starting material.
Anticipated Impact on Biological Activity and Pharmacokinetics
Comparative Performance Overview
| Parameter | Chloro Derivative | Cyano Derivative | Trifluoromethyl Derivative |
| Target Potency | Baseline | Potentially increased due to H-bond acceptance and strong electron-withdrawing nature. | Potentially increased due to enhanced hydrophobic interactions and strong electron-withdrawing nature. |
| Selectivity | Baseline | May be improved if the H-bond acceptor capability allows for specific interactions with the target over off-targets. | May be altered due to the significant change in size and lipophilicity. |
| Aqueous Solubility | Moderate | Increased due to the polar cyano group. | Decreased due to the lipophilic trifluoromethyl group. |
| Membrane Permeability | Good | Potentially decreased due to increased polarity. | Potentially increased due to higher lipophilicity. |
| Metabolic Stability | Moderate | High | High |
| Plasma Protein Binding | Moderate to High | Lower | Higher |
Logical Relationship Diagram
Caption: Expected impact of bioisosteric replacements on key drug properties.
Conclusion
The bioisosteric replacement of a chlorine atom in the 5-chloro-2-difluoromethoxy scaffold with either a cyano or a trifluoromethyl group represents a powerful strategy for lead optimization. The choice of bioisostere should be guided by a thorough analysis of the structure-activity relationship (SAR) and the specific developability challenges of the lead compound. The cyano group offers the potential for enhanced potency and selectivity through hydrogen bonding and increased polarity, while the trifluoromethyl group can improve metabolic stability and hydrophobic interactions. The synthetic routes to these analogues are well-established, allowing for the rapid exploration of these crucial chemical modifications. By carefully considering the comparative data and synthetic methodologies presented in this guide, researchers can make informed decisions to accelerate the development of safer and more effective drug candidates.
References
-
Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem.2011 , 54 (8), 2529–2591. [Link]
-
Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996 , 96 (8), 3147–3176. [Link]
-
Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]
-
Cohen, D. T.; Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Org. Lett.2015 , 17 (1), 202–205. [Link]
-
Shah, P.; Saly, A. D. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules2025 , 30(14), 3009. [Link]
-
Gaikwad, P. L. The Use of Bioisosterism in Drug Design and Molecular Modification. Am. J. PharmTech Res.2012 , 2 (4). [Link]
-
Summerfield, C. J. E.; Pattison, G. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chem. Sci.2026 , 17, 2477-2505. [Link]
-
Pintori, D. G.; Greaney, M. F. Trifluoromethylation of Heterocycles. Chem. Soc. Rev.2011 , 40, 3871-3882. [Link]
Sources
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. 5-Fluoro-2-(trifluoromethoxy)aniline | C7H5F4NO | CID 14439307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-フルオロ-5-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
Crystal structure analysis of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine derivatives
Executive Summary
This guide outlines the structural characterization strategy for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine , a pharmacophore combining a lipophilic hydrogen-bond donor/acceptor (
In medicinal chemistry, this scaffold serves as a bioisostere for methoxy-benzylamines, offering altered metabolic stability and lipophilicity. However, the difluoromethoxy group (
This guide compares Single Crystal X-Ray Diffraction (SCXRD) against High-Resolution Powder X-Ray Diffraction (PXRD) and Computational Hirshfeld Surface Analysis , providing a validated workflow for researchers to determine the precise solid-state behavior of these derivatives.
The Structural Challenge
The target molecule presents three distinct crystallographic challenges that dictate the choice of analytical method:
-
The
Conformation: Unlike a methoxy group ( ), the difluoromethoxy group contains an acidic proton ( ). It typically adopts an orthogonal conformation relative to the phenyl ring to maximize the anomeric effect ( ) and minimize steric strain. Determining whether the fluorine atoms are endo or exo relative to the ring is critical for structure-activity relationship (SAR) modeling. -
Benzylamine Flexibility: The methylene linker (
) introduces torsional freedom ( ), leading to a high propensity for polymorphism. -
Halogen Bonding: The 5-position Chlorine atom is a potential halogen bond donor (
), which can drive supramolecular assembly.
Comparative Guide: Analytical Techniques
Performance Matrix
| Feature | Method A: SCXRD (Gold Standard) | Method B: High-Res PXRD (Screening) | Method C: Hirshfeld Surface (In Silico) |
| Primary Output | Absolute 3D Structure (XYZ coords) | Phase ID & Bulk Purity | Interaction Energy & Fingerprints |
| Resolution | Atomic (0.7–0.8 Å) | Lattice Parameters | Sub-atomic (Electron Density) |
| Sample Req. | Single Crystal (>0.1 mm) | ~10–50 mg Powder | CIF file from Method A |
| Critical Insight | Resolves | Detects Polymorphs | Visualizes weak |
| Turnaround | 24–48 Hours | 1–2 Hours | 1–4 Hours |
Method A: Single Crystal XRD (SCXRD)
Why it is the standard: SCXRD is the only method capable of unambiguously resolving the torsion angle of the difluoromethoxy group and the hydrogen bonding network of the amine.
-
Advantage: Allows for the refinement of anisotropic displacement parameters (ADPs), which is essential to distinguish between dynamic disorder of the
group and static conformational locking. -
Limitation: Requires a high-quality single crystal, which can be difficult to grow for flexible benzylamines without salt formation.
Method B: High-Resolution PXRD
Why it is the alternative: Used primarily for polymorph screening and salt selection .
-
Advantage: Rapidly identifies if the bulk material matches the single crystal or if multiple phases coexist.[1]
-
Limitation: Structure solution from powder data (Rietveld Refinement) is computationally intensive and often fails to accurately place the light Hydrogen atoms in the
group.
Method C: Hirshfeld Surface Analysis
Why it is essential: Standard visual inspection of crystal structures often misses weak interactions.
-
Advantage: Maps the electron density boundary. Red spots on the
surface explicitly identify the halogen bonds ( ) and weak hydrogen bonds ( ) that stabilize the lattice.
Experimental Protocols
Phase 1: Crystallization & Salt Formation
Rationale: The free base of the methanamine is likely an oil or low-melting solid due to the flexible linker. Salt formation locks the conformation.
Protocol:
-
Screening: Dissolve 10 mg of free base in MeOH (0.5 mL).
-
Acid Addition: Add 1.05 equivalents of acid (HCl, HBr, Fumaric acid, Succinic acid).
-
Note: HCl salts often pack efficiently due to
acting as a multipoint hydrogen bond acceptor.
-
-
Vapor Diffusion: Place the vial in a larger jar containing a counter-solvent (Et2O or Hexane). Seal and store at 4°C.
-
Observation: Monitor for birefringence under polarized light after 24–72 hours.
Phase 2: Data Collection (SCXRD)
Rationale: The
Protocol:
-
Mounting: Select a crystal with sharp extinction. Mount on a MiTeGen loop using perfluoropolyether oil.
-
Temperature: Cool to 100 K immediately. This freezes the rotation of the
group. -
Collection Strategy:
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration if chiral impurities are suspected). -
Resolution: Collect to at least
Å ( for Mo). -
Redundancy: >4.0 to ensure accurate intensity statistics for weak reflections.
-
Phase 3: Refinement Strategy
-
Disorder Handling: If the
group shows elongated ellipsoids, apply a split model (PART 1 / PART 2) with occupancy refinement. -
Hydrogen Placement: The
proton is unique. Attempt to locate it in the Difference Fourier Map ( ). If unstable, use a riding model with AFIX 137 (idealized geometry for secondary CH with rotation allowed).
Structural Insights: What to Look For
When analyzing the solved structure, focus on these three specific interaction types to validate the quality of the derivative:
-
The Fluorine Gauche Effect:
-
Check the torsion angle
. -
Expectation: The
bond should be gauche to the bond. If it is trans, it indicates strong intermolecular packing forces overriding the intrinsic stereoelectronic preference.
-
-
Chlorine Halogen Bonding:
-
Measure the angle
, where X is a nucleophile (e.g., or Carbonyl O). -
Criterion: A "Type II" halogen bond is present if the distance
and the angle is . This indicates a high-performance scaffold for drug-target binding.
-
-
Amine-Fluorine Interactions:
-
Look for intramolecular
hydrogen bonds (5- or 6-membered rings). These can lock the flexible methanamine arm, reducing entropic penalty upon binding to a protein target.
-
Visualizing the Workflow
The following diagram illustrates the decision matrix for analyzing these derivatives.
Figure 1: Integrated workflow for the structural elucidation of fluorinated benzylamine derivatives.
References
-
Conformational Preferences of Fluorinated Ethers
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link
- Relevance: Establishes the acidity of the proton and its role as a hydrogen bond donor in crystal l
-
-
Halogen Bonding in Chloro-Anilines
-
Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Angewandte Chemie International Edition. Link
- Relevance: Defines the geometric criteria (Type I vs Type II) for identifying chlorine-driven supramolecular assembly.
-
-
SCXRD vs.
-
Harris, K. D. M. (2012). Powder diffraction crystallography of molecular solids. Topics in Current Chemistry. Link
- Relevance: Validates the comparison between single-crystal and powder methods for pharmaceutical intermedi
-
-
Hirshfeld Surface Analysis
-
Related Structural Analogues (Benzofuran/Aniline derivatives)
Sources
- 1. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 5,5-dichloro-2-(dichloromethyl)-6,6-dimethyl-5,6-dihydropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine in a Laboratory Setting
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of ethical scientific practice. This guide provides a detailed protocol for the proper disposal of [5-Chloro-2-(difluoromethoxy)phenyl]methanamine, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment
Before beginning any work that will generate waste, a thorough risk assessment is essential. Based on analogous compounds, [5-Chloro-2-(difluoromethoxy)phenyl]methanamine should be presumed to possess the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Corrosion/Irritation: Likely to be irritating to the skin, potentially causing burns with prolonged contact.[2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[2]
Given these potential hazards, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling [5-Chloro-2-(difluoromethoxy)phenyl]methanamine |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[4][5]
-
Waste Stream Classification: [5-Chloro-2-(difluoromethoxy)phenyl]methanamine waste should be classified as hazardous chemical waste. It should not be mixed with non-hazardous waste.
-
Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, acids, or bases unless the reaction products are known and have been assessed.[6][7] Amines can react exothermically with acids.
-
Types of Waste:
-
Liquid Waste: Collect unused or waste solutions of the compound in a dedicated, properly labeled hazardous waste container. This includes rinsate from cleaning contaminated glassware. The first rinse of a container should always be collected as hazardous waste.[8]
-
Solid Waste: Collect any solid residues of the compound or contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a separate, clearly labeled container for solid hazardous waste.[8]
-
Sharps: Any contaminated sharps (needles, scalpels, broken glass) must be placed in a puncture-proof sharps container that is also labeled as hazardous chemical waste.[6]
-
Waste Container Management
The integrity and proper labeling of waste containers are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Container Compatibility: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, that will not react with or be degraded by the waste.[6][9]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "[5-Chloro-2-(difluoromethoxy)phenyl]methanamine," and an indication of the hazards (e.g., "Toxic," "Irritant").[10][11] The date of accumulation should also be recorded.[10]
-
Container Condition: Ensure containers are in good condition, free from leaks or damage, and are kept securely closed except when adding waste.[4][6] A vented cap may be necessary if there is a potential for gas generation.[6]
Step-by-Step Disposal Protocol for [5-Chloro-2-(difluoromethoxy)phenyl]methanamine
The following protocol outlines the procedural steps for the collection and disposal of waste generated from laboratory use of this compound.
Step 1: Preparation
-
Designate a Satellite Accumulation Area (SAA) within the laboratory, near the point of waste generation.[6]
-
Prepare separate, compatible, and correctly labeled waste containers for liquid and solid waste.
Step 2: Waste Collection
-
For Liquid Waste:
-
Carefully pour the waste [5-Chloro-2-(difluoromethoxy)phenyl]methanamine solution into the designated liquid hazardous waste container using a funnel.
-
Rinse any contaminated glassware or equipment. The first rinse must be collected as hazardous waste.[8] Subsequent rinses can be managed according to laboratory and local regulations.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[11]
-
Securely close the container lid immediately after adding waste.
-
-
For Solid Waste:
-
Place contaminated items such as gloves, wipes, and weighing paper into the designated solid hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
Step 3: Storage
-
Store the sealed waste containers in the designated SAA.
-
Ensure secondary containment is used for liquid waste containers to capture any potential leaks.[4][6]
Step 4: Request for Disposal
-
Once the waste container is full or when laboratory operations involving the chemical are complete, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]
-
Do not accumulate large quantities of waste. Adhere to the storage time limits set by regulations such as the Resource Conservation and Recovery Act (RCRA).
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, applicable to [5-Chloro-2-(difluoromethoxy)phenyl]methanamine.
Caption: Workflow for the safe disposal of laboratory chemical waste.
By adhering to these procedures, we can ensure that our scientific pursuits are conducted with the highest regard for the safety of our personnel and the protection of our environment. Always consult your institution's specific waste management plan and your local EHS department for guidance.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services.
- Regulation of Labor
- Managing Hazardous Waste Generated in Labor
- Storage and Disposal. Hawaii.gov.
- Guidance on waste and recovered substances. European Chemicals Agency (ECHA).
- Material Safety Data Sheet for a similar compound. Cole-Parmer.
- SAFETY DATA SHEET for 5-Fluoro-2-(trifluoromethoxy)aniline. Fisher Scientific.
- SAFETY DATA SHEET for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Fisher Scientific.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Hazardous Waste Disposal Guide. Northwestern University.
- Need to dispose chemicals. Health and Safety Executive (HSE).
- (5-Chloro-2,4-difluorophenyl)
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safe handling and storage of chemicals. Sciencemadness Wiki.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. nswai.org [nswai.org]
- 7. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. justrite.com [justrite.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
